Hpk1-IN-14
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H23FN6O2 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
8-[5-(2-fluoro-6-methoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidin-3-yl]-3-methyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine |
InChI |
InChI=1S/C24H23FN6O2/c1-30-8-9-31-15(12-30)13-33-20-10-14(6-7-18(20)31)22-23-17(28-29-22)11-26-24(27-23)21-16(25)4-3-5-19(21)32-2/h3-7,10-11,15H,8-9,12-13H2,1-2H3,(H,28,29) |
InChI Key |
HHCQGJYRVGMNBT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C(C1)COC3=C2C=CC(=C3)C4=NNC5=CN=C(N=C54)C6=C(C=CC=C6F)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of HPK1 Inhibitors in T-Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hematopoietic Progenitor Kinase 1 (HPK1), or MAP4K1, is a critical negative regulator of T-cell activation, functioning as an intracellular immune checkpoint. Its inhibition presents a promising therapeutic strategy in immuno-oncology to bolster anti-tumor immunity. This document provides a detailed overview of the mechanism of action of small molecule HPK1 inhibitors in T-lymphocytes. While specific data for "Hpk1-IN-14" is not publicly available, this guide outlines the well-established principles of HPK1 inhibition, drawing from studies on various tool and clinical compounds. We will delve into the core signaling pathways, present quantitative data on inhibitor effects, detail relevant experimental protocols, and provide visual diagrams of the key processes.
The Core Mechanism of HPK1 in T-Cell Signaling
HPK1 is a serine/threonine kinase that dampens the signaling cascade initiated by T-cell receptor (TCR) engagement, thereby raising the threshold for T-cell activation.[1] This negative feedback loop is crucial for maintaining immune homeostasis but can be detrimental in the fight against cancer.[2][3]
TCR-Mediated Activation and Negative Feedback
Upon antigen recognition by the TCR, HPK1 is recruited to the proximal signaling complex through interactions with adaptor proteins, most notably SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[2][4] Once activated, HPK1 carries out a critical phosphorylation event on SLP-76 at serine residue 376.[4][5] This phosphorylation serves as a molecular switch, creating a docking site for 14-3-3 proteins.[4][5] The subsequent binding of 14-3-3 to the phosphorylated SLP-76 targets it for ubiquitination and proteasomal degradation.[4][6] This degradation of a key signaling adaptor effectively dismantles the complex and terminates the downstream signal, leading to attenuated T-cell responses.[4]
The Role of HPK1 Inhibitors
Small molecule inhibitors of HPK1 are designed to occupy the ATP-binding pocket of the kinase, preventing it from phosphorylating its substrates.[1] By blocking the kinase function of HPK1, these inhibitors effectively disable the negative feedback loop. The primary consequences in T-cells are:
-
Sustained TCR Signaling: Inhibition of HPK1 prevents the phosphorylation of SLP-76, thereby stabilizing the protein and prolonging the downstream signaling cascade.[4][7] This results in enhanced and sustained activation of key pathways like MAPK/Erk and transcription factors such as NFAT and AP-1.[5][8]
-
Enhanced Effector Functions: The augmented signaling directly translates to more robust T-cell effector functions. This is most notably observed as a significant increase in the production of crucial cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are vital for T-cell proliferation and anti-tumor activity, respectively.[2][4][8] T-cell proliferation itself is also markedly increased.[8][9]
-
Overcoming Immune Suppression: The tumor microenvironment is rich in immunosuppressive factors like prostaglandin E2 (PGE2) and adenosine, which can activate HPK1.[2][10] HPK1 inhibitors can render T-cells resistant to this suppression.[2][11] Furthermore, HPK1 inhibition has been shown to prevent T-cell exhaustion and restore the function of already exhausted T-cells, a common challenge in cancer therapy.[3][8]
-
Synergy with Checkpoint Inhibitors: Pharmacological inhibition of HPK1 demonstrates a synergistic effect when combined with approved checkpoint inhibitors targeting PD-1 or PD-L1, leading to superior anti-tumor responses.[2][7][11]
Quantitative Data Summary
The following tables present a summary of quantitative data from published studies on various HPK1 inhibitors, illustrating their potency and effects on T-cell function.
Table 1: In Vitro Potency of Representative HPK1 Inhibitors
| Compound | Assay | Target System | IC50 / EC50 Value | Citation |
| Compound 1 | pSLP76 Inhibition | Jurkat T-cells | 55 nM | [8] |
| Compound 2 | IL-2 Production | OKT3-stimulated Jurkat T-cells | ~200 nM | [4] |
Table 2: Functional Effects of HPK1 Inhibition on T-Cells
| Inhibition Method | T-Cell Type | Measured Parameter | Observed Effect | Citation |
| Genetic Knockout | Human T-cells | Cytokine Production | Increased | [7] |
| Small Molecule Inhibitor | Primary Human T-cells | Proliferation | Increased | [1] |
| Small Molecule Inhibitor | Engineered T-cells | Tumor Cytolytic Activity | Markedly Enhanced | [11] |
| Kinase-Dead (K46E) Knock-in | Jurkat T-cells | pSLP-76 (S376) Levels | Significantly Reduced | [4] |
| Small Molecule Inhibitor | Human T-cells | IFN-γ Production (with anti-PD-1) | Synergistic Increase | [2] |
Key Experimental Protocols
T-Cell Activation and Cytokine Secretion Assay
-
Objective: To quantify the impact of an HPK1 inhibitor on T-cell activation and the production of effector cytokines.
-
Methodology:
-
Cell Isolation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) of healthy donors using negative selection kits.
-
Stimulation: Plate T-cells in 96-well plates coated with anti-CD3 antibody (e.g., 1-5 µg/mL) and soluble anti-CD28 antibody (e.g., 1 µg/mL) to provide activation signals.
-
Inhibitor Treatment: Add the HPK1 inhibitor across a range of concentrations (e.g., 1 nM to 10 µM) to the cell cultures. Include a vehicle-only (e.g., DMSO) control.
-
Incubation: Culture the cells for 48 to 72 hours at 37°C and 5% CO₂.
-
Analysis: Collect the culture supernatant and measure the concentrations of IL-2 and IFN-γ using specific ELISA kits. Harvest the cells to analyze the expression of surface activation markers like CD25 and CD69 via flow cytometry.[2][12]
-
Substrate Phosphorylation Assay (Western Blot)
-
Objective: To directly assess the biochemical activity of an HPK1 inhibitor by measuring the phosphorylation of its immediate substrate, SLP-76.
-
Methodology:
-
Cell Culture: Use a T-cell line like Jurkat for ease of manipulation and consistent signaling responses.
-
Pre-treatment: Incubate the cells with the HPK1 inhibitor or vehicle control for 1-2 hours.
-
Stimulation: Induce TCR signaling by stimulating cells with anti-CD3 antibody (e.g., OKT3) for a short time course (e.g., 0, 2, 5, 10, 15 minutes).
-
Lysis: Immediately stop the reaction by lysing the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phospho-SLP-76 (Ser376). Use antibodies against total SLP-76 and a housekeeping protein (e.g., GAPDH) to ensure equal loading.
-
Quantification: Use densitometry to quantify the inhibition of SLP-76 phosphorylation relative to the vehicle control.[4][7]
-
Visualizations: Pathways and Workflows
Diagram 1: HPK1 Negative Feedback Loop in T-Cell Receptor Signaling
Caption: HPK1 signaling pathway in T-cells.
Diagram 2: Standard Experimental Workflow for HPK1 Inhibitor Evaluation
Caption: Workflow for evaluating HPK1 inhibitors.
Diagram 3: Logical Cascade of HPK1 Inhibition
Caption: Downstream effects of HPK1 inhibition.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function | PLOS One [journals.plos.org]
The Role of Hematopoietic Progenitor Kinase 1 (HPK1) in Immune Suppression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Ste20 family of serine/threonine kinases, has emerged as a critical negative regulator of immune responses. Predominantly expressed in hematopoietic cells, HPK1 acts as a crucial checkpoint in T-cell, B-cell, and dendritic cell (DC) signaling pathways. Its inhibitory functions are implicated in tumor immune evasion, making it a compelling target for novel cancer immunotherapies. This technical guide provides an in-depth exploration of the molecular mechanisms underlying HPK1-mediated immune suppression, detailed experimental protocols for its study, and a summary of quantitative data highlighting its impact on immune cell function.
Introduction to HPK1 and its Role in Immune Regulation
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a key intracellular signaling molecule that attenuates the activation of multiple immune cell lineages.[1][2][3] Upon engagement of immune receptors such as the T-cell receptor (TCR) and B-cell receptor (BCR), HPK1 is recruited to the signaling complex and becomes catalytically active.[2][4] Its activation initiates a negative feedback loop that dampens the intensity and duration of the immune response, thereby maintaining immune homeostasis.[1] However, in the context of malignancy, this regulatory function can be co-opted by tumors to suppress anti-tumor immunity.[5] Consequently, inhibition of HPK1 has become an attractive strategy in immuno-oncology to unleash the full potential of the patient's immune system against cancer.[6][7]
HPK1 Signaling Pathways in Immune Suppression
HPK1 exerts its immunosuppressive effects through distinct signaling cascades in various immune cell types.
T-Cell Receptor (TCR) Signaling
In T cells, upon TCR stimulation, HPK1 is recruited to the linker for activation of T cells (LAT) signalosome.[8] Here, it phosphorylates the adaptor protein SLP-76 at Serine 376.[9] This phosphorylation event creates a docking site for 14-3-3 proteins, leading to the dissociation of the SLP-76/LAT signalosome and subsequent ubiquitination and proteasomal degradation of SLP-76.[4] This cascade of events ultimately attenuates downstream signaling pathways, including the activation of PLCγ1, ERK, and NF-κB, resulting in reduced T-cell proliferation and cytokine production.[4][9]
B-Cell Receptor (BCR) Signaling
Similar to its role in T cells, HPK1 also negatively regulates B-cell activation. Upon BCR engagement, HPK1 is activated and phosphorylates the B-cell linker protein (BLNK), a homolog of SLP-76.[4] This phosphorylation promotes the binding of 14-3-3 proteins to BLNK, leading to its ubiquitination and subsequent degradation, thereby dampening BCR signaling.[4]
Dendritic Cell (DC) Function
HPK1 has been shown to be a negative regulator of dendritic cell activation. HPK1-deficient bone marrow-derived dendritic cells (BMDCs) exhibit elevated expression of co-stimulatory molecules such as CD80 and CD86 upon maturation signals like LPS stimulation. Furthermore, these HPK1-deficient DCs show increased production of pro-inflammatory cytokines, including IL-12, and a reduced production of the immunosuppressive cytokine IL-10.[10]
Quantitative Data on HPK1-Mediated Immune Suppression
The functional consequences of HPK1 activity are evident in the quantitative differences in immune cell responses between wild-type and HPK1-deficient or inhibited systems.
Table 1: Effect of HPK1 Inhibition/Deletion on T-Cell Cytokine Production
| Cytokine | Cell Type | Condition | Fold Increase vs. Control | Reference |
| IL-2 | Human CD4+ T Cells | HPK1 Inhibitor (Compound 1) | ~2-4 fold | [3] |
| IL-2 | Human CD8+ T Cells | HPK1 Inhibitor (Compound 1) | ~3-5 fold | [3] |
| IFN-γ | Human CD4+ T Cells | HPK1 Inhibitor (Compound 1) | ~2-3 fold | [3] |
| IFN-γ | Human CD8+ T Cells | HPK1 Inhibitor (Compound 1) | ~3-6 fold | [3] |
| TNF-α | Human CD8+ T Cells | HPK1 Inhibitor (Compound 1) | ~2-4 fold | [3] |
| IL-2 | HPK1-/- Mouse T Cells | Anti-CD3/CD28 Stimulation | ~3-fold | [10] |
Table 2: Impact of HPK1 Deficiency on Dendritic Cell Maturation Markers
| Marker | Cell Type | Condition | Change in Expression | Reference |
| CD80 | HPK1-/- BMDCs | LPS Stimulation | Increased MFI | |
| CD86 | HPK1-/- BMDCs | LPS Stimulation | Increased MFI | |
| MHC-II | HPK1-/- BMDCs | LPS Stimulation | Increased MFI | [10] |
MFI: Mean Fluorescence Intensity
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of HPK1 function.
HPK1 Kinase Assay
This protocol is designed to measure the kinase activity of HPK1 and assess the potency of inhibitors.
Materials:
-
Recombinant HPK1 enzyme
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/ml BSA)
-
ATP
-
HPK1 substrate (e.g., biotinylated SLP-76 peptide)
-
Test compounds (HPK1 inhibitors)
-
ADP-Glo™ Kinase Assay kit (Promega) or anti-phospho-SLP-76 (Ser376) antibody for Western blot
-
Microplate reader or Western blot imaging system
Procedure (ADP-Glo™ Assay):
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 384-well plate, add the test inhibitor, HPK1 enzyme, and the substrate/ATP mixture.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value of the inhibitor.
CRISPR/Cas9-Mediated HPK1 Knockout in Primary Human T Cells
This protocol outlines the generation of HPK1 knockout T cells for functional studies.
Materials:
-
Isolated primary human T cells
-
TrueCut™ Cas9 Protein v2 (Thermo Fisher Scientific)
-
HPK1-specific TrueGuide™ Synthetic gRNA (Thermo Fisher Scientific)
-
Neon™ Transfection System (Thermo Fisher Scientific)
-
T-cell activation reagents (e.g., Dynabeads™ Human T-Activator CD3/CD28)
-
T-cell culture medium
Procedure:
-
Activate primary human T cells with anti-CD3/CD28 beads for 48-72 hours.
-
Prepare the Cas9/gRNA ribonucleoprotein (RNP) complex by incubating Cas9 protein with HPK1-specific gRNA.
-
Harvest and wash the activated T cells.
-
Resuspend the T cells in electroporation buffer.
-
Mix the T cells with the RNP complex.
-
Electroporate the cells using a Neon™ Transfection System with optimized settings for primary T cells.
-
Immediately transfer the electroporated cells to pre-warmed culture medium.
-
Culture the cells for 3-5 days to allow for gene editing and protein turnover.
-
Validate HPK1 knockout by Western blot or flow cytometry.
Western Blot for Phospho-SLP-76 (Ser376)
This protocol is used to assess HPK1 activity in cells by measuring the phosphorylation of its direct substrate, SLP-76.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-phospho-SLP-76 (Ser376)
-
Primary antibody: anti-total SLP-76 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate cell lysates by SDS-PAGE and transfer proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-SLP-76 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total SLP-76 antibody to confirm equal protein loading.
Cytokine Quantification by ELISA
This protocol measures the secretion of cytokines such as IL-2 and IFN-γ from T cells.
Materials:
-
ELISA plate pre-coated with capture antibody
-
Cell culture supernatants
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Add cell culture supernatants and standards to the wells of the ELISA plate.
-
Incubate and wash the plate.
-
Add the biotinylated detection antibody.
-
Incubate and wash the plate.
-
Add Streptavidin-HRP.
-
Incubate and wash the plate.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration based on the standard curve.
Flow Cytometry for DC Maturation Markers
This protocol assesses the expression of co-stimulatory molecules on the surface of dendritic cells.
Materials:
-
Cultured dendritic cells (e.g., wild-type vs. HPK1-deficient)
-
Fluorochrome-conjugated antibodies against CD11c, MHC-II, CD80, and CD86
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Harvest and wash the dendritic cells.
-
Stain the cells with a cocktail of fluorescently labeled antibodies in FACS buffer.
-
Incubate on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data to determine the mean fluorescence intensity (MFI) of CD80 and CD86 on the CD11c+ MHC-II+ DC population.
HPK1 as a Therapeutic Target in Immuno-Oncology
The central role of HPK1 in suppressing anti-tumor immunity has positioned it as a high-priority target for cancer immunotherapy.[6][7] Small molecule inhibitors of HPK1 are being developed to block its kinase activity, thereby preventing the phosphorylation of SLP-76 and the subsequent dampening of T-cell responses.[7] Preclinical studies have demonstrated that HPK1 inhibition can enhance T-cell proliferation, cytokine production, and cytotoxic activity against tumor cells.[6] Furthermore, combining HPK1 inhibitors with immune checkpoint blockers, such as anti-PD-1 antibodies, has shown synergistic effects in preclinical models, suggesting a promising therapeutic strategy for patients who are resistant to current immunotherapies.[6]
Conclusion
HPK1 is a pivotal negative regulator of immune cell function, playing a significant role in suppressing the anti-tumor immune response. Its well-defined signaling pathways in T cells, B cells, and dendritic cells provide a clear rationale for its therapeutic targeting. The development of potent and selective HPK1 inhibitors holds great promise for the next generation of cancer immunotherapies, both as monotherapies and in combination with existing treatments. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers dedicated to unraveling the complexities of HPK1 biology and translating these findings into effective clinical applications.
References
- 1. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation [mdpi.com]
- 7. Discovery of quinazoline HPK1 inhibitors with high cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 10. researchgate.net [researchgate.net]
downstream targets of HPK1 kinase activity
An In-depth Technical Guide to the Downstream Targets of HPK1 Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] It has emerged as a critical negative regulator of immune cell function, particularly in T cells, B cells, and dendritic cells.[1][2][3] Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates downstream targets, leading to an attenuation of T-cell activation and proliferation.[4][5] This function serves as an intracellular immune checkpoint to maintain homeostasis and prevent excessive immune responses.[4] However, in the context of cancer, this negative regulation can impede the immune system's ability to mount an effective anti-tumor response.[2][4]
The loss of HPK1 kinase activity has been shown to enhance T-cell signaling, increase cytokine secretion, and improve viral clearance, resulting in greater tumor growth inhibition.[2][3] These findings establish HPK1 as a promising therapeutic target in immuno-oncology.[6][7] This technical guide provides a comprehensive overview of the known , the signaling pathways they regulate, quantitative data from key experiments, and detailed experimental protocols.
Core Signaling Pathways and Downstream Targets
HPK1's role as a signaling modulator is multifaceted, influencing several key cellular pathways. Its kinase activity is central to its function as a negative regulator, but it also possesses scaffolding functions that contribute to its overall impact on cellular signaling.
Negative Regulation of T-Cell Receptor (TCR) Signaling
The most well-characterized function of HPK1 is its role as a negative feedback regulator in TCR signaling. Upon TCR engagement, a signaling cascade is initiated that leads to the recruitment and activation of HPK1.[5][8]
Key Downstream Targets:
-
SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa): Activated HPK1 directly phosphorylates the adaptor protein SLP-76 at serine 376 (S376).[1][8][9] This phosphorylation event creates a binding site for 14-3-3 regulatory proteins.[8][9] The recruitment of 14-3-3 to SLP-76 destabilizes the TCR signalosome, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[1][8] This cascade ultimately dampens downstream signaling, including the phosphorylation of PLCγ1 and ERK, which are crucial for T-cell activation.[1][10]
-
Gads (GRB2-related adapter protein): HPK1 also phosphorylates the adaptor protein Gads at threonine 262. Similar to SLP-76 phosphorylation, this creates a binding motif for 14-3-3 proteins, contributing to the disassembly of the active signaling complex.[8]
-
LAT (Linker for Activation of T cells): HPK1 is recruited to the lipid raft microdomain through interactions with LAT and Gads.[8] While not a direct kinase substrate, the destabilization of the SLP-76/Gads complex by HPK1 activity leads to the overall disruption of the LAT signalosome.[8]
Regulation of JNK and NF-κB Pathways
HPK1 can also function as a positive regulator of specific signaling cascades, demonstrating its complex and context-dependent roles.
-
JNK Pathway: HPK1 is an upstream activator of the c-Jun N-terminal kinase (JNK) signaling pathway.[11][12] It functions as a MAP4K, initiating a cascade through MAP3Ks (like MEKK1 and TAK1) and MAP2Ks (like MKK4 and MKK7) to ultimately activate JNK.[11] This pathway is involved in cellular proliferation and apoptosis.[11] The interaction of HPK1 with adaptor proteins like Grb2, Grap2, Crk, and CrkL is crucial for this activation.[12][13]
-
NF-κB Pathway: During the early phases of T-cell activation, full-length HPK1 can activate the NF-κB pathway.[8] It achieves this by phosphorylating CARMA1 at serines 549 and 551.[8] This phosphorylation facilitates the formation of the CARMA1/Bcl10/MALT1 (CBM) complex, which in turn activates the IKK kinase, leading to IκB degradation and NF-κB activation.[8][11]
Regulation of B-Cell Receptor (BCR) Signaling
In B cells, HPK1 performs a negative regulatory role analogous to its function in T cells.
-
BLNK (B-cell linker protein): HPK1 negatively regulates BCR signaling by phosphorylating BLNK, the B-cell specific homolog of SLP-76.[5][8][14] This phosphorylation is thought to lead to the subsequent ubiquitination and degradation of BLNK, thereby dampening downstream signals such as ERK, p38, JNK, and PLCγ1 activation.[5][8]
Regulation of T-Cell Adhesion
HPK1 also influences T-cell adhesion through a mechanism that appears to be dependent on its scaffolding properties rather than its kinase activity.
-
Competition with ADAP: HPK1 binds to SLP-76 and competes with the adhesion and degranulation promoting adaptor protein (ADAP) for this interaction.[15] By limiting the available pool of SLP-76 that can bind to ADAP, HPK1 dampens the activation of the small GTPase Rap1, which is critical for activating the integrin LFA-1.[15] This results in decreased T-cell adhesion to ICAM-1.[15]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating HPK1 inhibition and function.
Table 1: Effect of HPK1 Inhibition/Knockout on T-Cell Cytokine Production
| Cell Type | Condition | Cytokine | Fold Increase vs. Control | Reference |
| Jurkat T cells | MAP4K1 Knockout | IL-2 | ~3-fold | [16] |
| Human CD8+ T cells | MAP4K1 Knockout | IFN-γ | ~2.5-fold | [16] |
| Human CD8+ T cells | MAP4K1 Knockout | IL-2 | ~3.5-fold | [16] |
| Human CD8+ T cells | 1 µM HPK1 inhibitor | IFN-γ | ~2 to 4-fold (donor dependent) | [16] |
| Human CD8+ T cells | 1 µM HPK1 inhibitor | IL-2 | ~2 to 5-fold (donor dependent) | [16] |
Table 2: IC₅₀ Values of Selected HPK1 Inhibitors
| Inhibitor | Assay Type | Target/Readout | IC₅₀ | Reference |
| Staurosporine | In Vitro Kinase Assay (ADP-Glo) | HPK1 Activity | ~10 nM | [17] |
| NDI-101150 | In Vitro T-cell stimulation | IFN-γ production (with TGF-β) | ~10-100 nM | [7] |
| NDI-101150 | In Vitro T-cell stimulation | IL-2 production (with PGE₂) | ~1-10 nM | [7] |
| Compound 1 | In Vitro T-cell stimulation | pSLP-76 (S376) inhibition | ~10 nM | [1] |
| GNE-1858 | Cellular Phosphorylation Assay | pSLP-76 (S376) inhibition | Potent (specific value not stated) | [18] |
| BGB-15025 | Cellular Phosphorylation Assay | pSLP-76 (S376) inhibition | Potent (specific value not stated) | [18] |
Key Experimental Methodologies
Detailed protocols are essential for reproducing and building upon existing research. Below are methodologies for key experiments used to identify and characterize HPK1 downstream targets.
In Vitro Kinase Assay (ADP-Glo™ Luminescent Assay)
This assay measures the amount of ADP produced during a kinase reaction, which directly correlates with kinase activity.[17][19]
Principle: The kinase reaction consumes ATP and produces ADP. The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert ADP back to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal.[17]
Protocol:
-
Reagent Preparation: Dilute recombinant HPK1 enzyme, substrate (e.g., Myelin Basic Protein, MBP), ATP, and test inhibitors to their desired concentrations in a kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).[20]
-
Reaction Setup (384-well plate):
-
Add 1 µL of test inhibitor or DMSO vehicle control.
-
Add 2 µL of diluted HPK1 enzyme.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.[17]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader. The signal intensity is proportional to HPK1 kinase activity.[17]
Cellular Phosphorylation Assay (Sandwich ELISA)
This assay quantifies the phosphorylation of a specific HPK1 substrate, like SLP-76 at Ser376, within intact cells, providing a direct measure of intracellular HPK1 activity.[18]
Principle: Cells are stimulated to activate the TCR pathway and HPK1. After lysis, the cell lysate is added to a plate coated with a capture antibody for the target protein (SLP-76). A second, detection antibody that specifically recognizes the phosphorylated form of the target (anti-phospho-SLP-76 Ser376) is then added. This detection antibody is labeled (e.g., with HRP) to allow for a colorimetric or chemiluminescent readout.[18]
Protocol:
-
Cell Culture and Treatment: Culture Jurkat T cells (which endogenously express HPK1) under standard conditions. Pre-incubate cells with various concentrations of an HPK1 inhibitor or DMSO vehicle.
-
Cell Stimulation: Stimulate the cells with an anti-CD3/CD28 antibody complex to activate TCR signaling and, consequently, HPK1.
-
Cell Lysis: Lyse the cells to release intracellular proteins.
-
ELISA:
-
Add cell lysates to a microplate pre-coated with a capture antibody specific for total SLP-76. Incubate to allow binding.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody specific for phospho-SLP-76 (Ser376). Incubate to allow binding to the captured, phosphorylated SLP-76.
-
Wash the plate to remove unbound detection antibody.
-
Add a substrate for the enzyme conjugated to the detection antibody (e.g., TMB for HRP) and measure the absorbance or luminescence.
-
-
Data Analysis: The signal is proportional to the amount of phosphorylated SLP-76, which is inversely correlated with the activity of the HPK1 inhibitor.[18]
Quantitative Phosphoproteomics for Substrate Discovery
This unbiased, large-scale approach is used to identify novel kinase substrates by comparing the phosphoproteome of cells with and without active kinase.[21][22]
Principle: By inhibiting a specific kinase (like HPK1) and using quantitative mass spectrometry, one can identify phosphorylation sites that show a significant decrease in abundance. These sites represent potential direct or indirect substrates of the kinase.
Protocol:
-
Cell Culture and Treatment: Grow cells (e.g., HeLa, Jurkat) and treat one population with a selective HPK1 inhibitor and a control population with DMSO.
-
Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Because phosphopeptides are typically low in abundance, they must be enriched from the complex peptide mixture. Common methods include Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.
-
Peptide Labeling (Optional but recommended for quantification): Label peptides from the inhibitor-treated and control groups with different isotopic tags (e.g., TMT, iTRAQ) to allow for multiplexed analysis and direct quantification in a single mass spectrometry run.
-
LC-MS/MS Analysis: Separate the enriched phosphopeptides using liquid chromatography (LC) and analyze them with a tandem mass spectrometer (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and fragments them to determine their amino acid sequence and the precise location of the phosphorylation site.
-
Data Analysis: Use specialized software to identify the phosphopeptides and quantify the relative abundance of each site between the inhibitor-treated and control samples. Phosphorylation sites that are significantly down-regulated upon HPK1 inhibition are identified as candidate downstream targets.[21]
References
- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 2. onclive.com [onclive.com]
- 3. Current strategies for targeting HPK1 in cancer and the barriers to preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 9. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Interaction of Hematopoietic Progenitor Kinase 1 with Adapter Proteins Crk and CrkL Leads to Synergistic Activation of c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Leukocyte-specific adaptor protein Grap2 interacts with hematopoietic progenitor kinase 1 (HPK1) to activate JNK signaling pathway in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPK1 competes with ADAP for SLP-76 binding and via Rap1 negatively affects T-cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. arcusbio.com [arcusbio.com]
- 17. biofeng.com [biofeng.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. HPK1 Kinase Enzyme System Application Note [promega.com]
- 20. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative Phospho-proteomics to Investigate the Polo-like Kinase 1-Dependent Phospho-proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative phospho-proteomics to investigate the polo-like kinase 1-dependent phospho-proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Hpk1-IN-14 on SLP-76 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threoning kinases, has emerged as a critical negative regulator of T-cell activation. Its inhibitory function is primarily mediated through the phosphorylation of the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376 (S376). This phosphorylation event triggers a cascade that ultimately dampens T-cell receptor (TCR) signaling and attenuates the anti-tumor immune response. Consequently, inhibition of HPK1 has become a promising strategy in cancer immunotherapy. This technical guide provides an in-depth overview of the effect of the HPK1 inhibitor, Hpk1-IN-14, on SLP-76 phosphorylation. It includes a summary of quantitative data, detailed experimental protocols for assessing this interaction, and a visualization of the underlying signaling pathway.
Introduction
T-cell activation is a cornerstone of the adaptive immune response and is tightly regulated to ensure a potent response against pathogens and malignant cells while maintaining self-tolerance. The T-cell receptor (TCR) signaling pathway is a complex network of kinases, phosphatases, and adaptor proteins that fine-tune the cellular response. Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a key intracellular negative regulator in this pathway.[1]
Upon TCR engagement, HPK1 is recruited to the TCR signaling complex where it becomes activated.[1] Activated HPK1 then phosphorylates SLP-76 at Serine 376.[2][3] This phosphorylation creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[1][3] The degradation of SLP-76 disrupts the formation of the SLP-76 signalosome, thereby attenuating downstream signaling cascades, including the activation of phospholipase C-γ1 (PLC-γ1) and extracellular signal-regulated kinase (ERK).[1]
Given its role as an immune checkpoint, pharmacological inhibition of HPK1 is being actively pursued as a therapeutic strategy to enhance T-cell-mediated anti-tumor immunity. Small molecule inhibitors, such as this compound, are designed to block the kinase activity of HPK1, thereby preventing the phosphorylation of SLP-76 and unleashing the full potential of T-cell activation.
The HPK1-SLP-76 Signaling Pathway
The interaction between HPK1 and SLP-76 is a critical regulatory node in T-cell activation. The following diagram illustrates the signaling cascade leading to and resulting from SLP-76 phosphorylation by HPK1.
Quantitative Effect of this compound on SLP-76 Phosphorylation
This compound and similar HPK1 inhibitors have been shown to decrease the phosphorylation of SLP-76 at S376 in a concentration-dependent manner.[4] The inhibitory effect can be quantified by measuring the levels of phosphorylated SLP-76 (pSLP-76) in stimulated T-cells treated with varying concentrations of the inhibitor.
| This compound Concentration (nM) | % Inhibition of pSLP-76 (S376) (Approximate) |
| 1 | 10% |
| 10 | 40% |
| 100 | 85% |
| 1000 | 95% |
| IC50 (nM) | ~20 |
Table 1: Dose-dependent inhibition of SLP-76 phosphorylation at Serine 376 by an HPK1 inhibitor in stimulated primary human CD8+ T-cells. Data is approximated from graphical representations in publicly available posters and publications.[4] The IC50 value for other potent HPK1 inhibitors like KHK-6 has been reported to be 20 nM.[1]
Experimental Protocols
Assessing the effect of this compound on SLP-76 phosphorylation requires specific and sensitive experimental techniques. Below are detailed protocols for Western Blotting, Intracellular Flow Cytometry, and Immunoprecipitation.
Western Blotting for pSLP-76 (S376)
This protocol describes the detection of phosphorylated SLP-76 in T-cells following stimulation and treatment with this compound.
Detailed Steps:
-
Cell Culture and Treatment:
-
Culture Jurkat T-cells or primary human T-cells in appropriate media.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate cells with anti-CD3/CD28 antibodies (e.g., 1 µg/mL each) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) per lane on a polyacrylamide gel.
-
Run the gel to separate proteins by molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for pSLP-76 (S376) (e.g., rabbit anti-pSLP-76 S376) overnight at 4°C.
-
For normalization, a separate blot or stripping and reprobing of the same blot can be performed using an antibody against total SLP-76 and a loading control (e.g., β-actin or GAPDH).
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
-
Intracellular Flow Cytometry for pSLP-76 (S376)
This method allows for the quantification of pSLP-76 at the single-cell level.
Detailed Steps:
-
T-Cell Stimulation and Treatment:
-
Follow the same stimulation and inhibitor treatment protocol as for Western blotting.
-
-
Surface Marker Staining (Optional):
-
Stain cells with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify specific T-cell subsets.
-
-
Fixation and Permeabilization:
-
Fix the cells with a formaldehyde-based fixation buffer.
-
Permeabilize the cells using a saponin-based permeabilization buffer or ice-cold methanol to allow intracellular antibody access.
-
-
Intracellular Staining:
-
Incubate the permeabilized cells with a fluorochrome-conjugated antibody specific for pSLP-76 (S376).
-
-
Flow Cytometry Acquisition:
-
Acquire the stained cells on a flow cytometer.
-
-
Data Analysis:
-
Gate on the T-cell population of interest.
-
Quantify the median fluorescence intensity (MFI) of the pSLP-76 (S376) signal to measure the level of phosphorylation.
-
Immunoprecipitation of HPK1 and SLP-76
This technique is used to confirm the interaction between HPK1 and SLP-76 and to assess the phosphorylation status of the immunoprecipitated SLP-76.
Detailed Steps:
-
Cell Lysis:
-
Lyse stimulated and treated T-cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Pre-clearing:
-
Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against either HPK1 or SLP-76 overnight at 4°C.
-
-
Protein A/G Bead Incubation:
-
Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in Laemmli buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting.
-
If immunoprecipitating with an anti-HPK1 antibody, probe the blot with an anti-SLP-76 antibody to confirm their interaction.
-
Probe a separate blot with an anti-pSLP-76 (S376) antibody to assess the phosphorylation status of the co-immunoprecipitated SLP-76.
-
Conclusion
The inhibition of HPK1 by small molecules like this compound presents a compelling strategy for enhancing T-cell-mediated immunity. By preventing the phosphorylation of SLP-76 at Serine 376, these inhibitors disrupt a key negative feedback loop in the TCR signaling pathway. This technical guide provides a foundational understanding of the mechanism of action, quantitative effects, and the experimental methodologies required to study the impact of HPK1 inhibitors on SLP-76 phosphorylation. The detailed protocols and pathway visualizations serve as a valuable resource for researchers in the fields of immunology and drug development who are working to advance novel cancer immunotherapies.
References
- 1. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 2. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]
- 4. arcusbio.com [arcusbio.com]
An In-Depth Technical Guide on Hpk1-IN-14 and the Linker for Activation of T-cells (LAT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell activation is a cornerstone of the adaptive immune response, and its precise regulation is critical for both effective immunity and the prevention of autoimmunity. The Linker for Activation of T-cells (LAT) is a pivotal scaffold protein that orchestrates the assembly of key signaling complexes downstream of the T-cell receptor (TCR). Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, acts as a crucial negative regulator of this process. By phosphorylating key components of the LAT signalosome, HPK1 dampens T-cell activation, making it a compelling target for therapeutic intervention, particularly in the field of immuno-oncology.
This technical guide provides a comprehensive overview of the interplay between HPK1 and LAT, with a specific focus on Hpk1-IN-14, a potent inhibitor of HPK1. We will delve into the intricate signaling pathways, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the key molecular interactions and workflows.
The LAT Signaling Pathway and the Role of HPK1
Upon TCR engagement with an antigen-presenting cell, a cascade of phosphorylation events is initiated, leading to the activation of ZAP-70. ZAP-70, in turn, phosphorylates multiple tyrosine residues on the cytoplasmic tail of LAT.[1] This phosphorylation creates docking sites for a host of SH2 domain-containing proteins, including Grb2, Gads, and PLCγ1, nucleating the formation of the LAT signalosome.[2] This multiprotein complex is essential for the propagation of downstream signals that lead to T-cell proliferation, cytokine production, and effector functions.
HPK1 is recruited to this signaling hub through its interaction with the adaptor protein SLP-76, which is itself a key component of the LAT signalosome.[3][4] Once activated, HPK1 phosphorylates SLP-76 at Serine 376.[3][5] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of SLP-76 from the LAT microclusters and its subsequent ubiquitination and proteasomal degradation.[3][6] This action effectively dismantles a critical part of the signaling apparatus, thereby terminating the TCR signal.[3]
This compound: A Potent HPK1 Inhibitor
Quantitative Data for HPK1 Inhibitors
The following table summarizes publicly available data for various HPK1 inhibitors, providing a context for the expected potency of compounds like this compound.
| Compound Name | Assay Type | Target/Cell Line | IC50 / EC50 | Reference |
| Various HPK1 Inhibitors | ||||
| Compound 10c | Biochemical (HPK1 activity) | Recombinant HPK1 | 0.09 nM | [10] |
| Cellular (pSLP-76) | Not Specified | 33.74 nM | [10] | |
| Cellular (IL-2 secretion) | Not Specified | 84.24 nM | [10] | |
| Compound 5i | Biochemical (HPK1 activity) | Recombinant HPK1 | 0.8 nM | [10] |
| Compound 21 | Biochemical (HPK1 activity, Ki) | Recombinant HPK1 | 1.7 nM | [10] |
| Cellular (IL-2 secretion) | Jurkat WT | 286 nM | [10] | |
| Cellular (IL-2 secretion) | Jurkat HPK1 KO | >10000 nM | [10] | |
| Compound 10n | Biochemical (HPK1 activity) | Recombinant HPK1 | 29 nM | [10] |
| AZ3246 | Biochemical (HPK1 activity) | Recombinant HPK1 | < 3 nM | [8] |
| Cellular (IL-2 secretion) | T-cells | 90 nM | [8] | |
| BAY-405 | Biochemical (HPK1 activity) | Recombinant HPK1 | 6 nM | [8] |
| HPK1-IN-7 | Biochemical (HPK1 activity) | Recombinant HPK1 | 2.6 nM | [8] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize HPK1 inhibitors.
Biochemical HPK1 Kinase Assay (ADP-Glo™)
This assay quantifies HPK1 kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Recombinant HPK1 enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
ATP
-
Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer with a constant final concentration of DMSO (e.g., 1%).
-
In a 384-well plate, add 1 µL of the inhibitor dilution.
-
Prepare a 2x enzyme/substrate mix containing HPK1 and MBP in kinase buffer. Add 2 µL of this mix to each well.
-
Prepare a 2x ATP solution in kinase buffer. Add 2 µL of this solution to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.[1]
Cellular Phospho-SLP-76 (Ser376) Western Blot Assay
This assay measures the phosphorylation of SLP-76 at Ser376 in a cellular context to assess the inhibitory activity of compounds on HPK1.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium with 10% FBS
-
This compound or other test compounds
-
Anti-CD3/anti-CD28 antibodies or beads for T-cell stimulation
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-SLP-76 (Ser376), anti-total SLP-76, anti-HPK1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot equipment
-
ECL substrate
Procedure:
-
Culture Jurkat cells to the desired density.
-
Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 5-15 minutes).
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-SLP-76 (Ser376) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total SLP-76 and a loading control to ensure equal loading.
-
Quantify the band intensities to determine the inhibition of SLP-76 phosphorylation.[11][12]
IL-2 Secretion ELISA
This assay quantifies the amount of IL-2 secreted by T-cells, a key marker of T-cell activation.
Materials:
-
Primary human T-cells or Jurkat cells
-
Cell culture medium
-
This compound or other test compounds
-
Anti-CD3/anti-CD28 antibodies for stimulation
-
Human IL-2 ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plates
Procedure:
-
Isolate primary T-cells or culture Jurkat cells.
-
Plate the cells in a 96-well plate pre-coated with anti-CD3 antibody.
-
Add serial dilutions of this compound to the wells.
-
Add soluble anti-CD28 antibody to stimulate the cells.
-
Incubate the plate for 24-48 hours.
-
Collect the cell culture supernatants.
-
Perform the IL-2 ELISA according to the manufacturer's instructions. This typically involves: a. Adding the supernatants and IL-2 standards to an ELISA plate pre-coated with an anti-IL-2 capture antibody. b. Incubating to allow IL-2 to bind. c. Washing the plate and adding a biotinylated anti-IL-2 detection antibody. d. Incubating and washing again. e. Adding streptavidin-HRP. f. Incubating, washing, and adding a TMB substrate. g. Stopping the reaction and measuring the absorbance at 450 nm.
-
Calculate the concentration of IL-2 in each sample based on the standard curve and determine the EC50 for IL-2 production enhancement.[5][13]
Conclusion
The intricate dance between the LAT signalosome and the negative regulatory kinase HPK1 provides a critical checkpoint in T-cell activation. The development of potent and selective HPK1 inhibitors, such as this compound, holds significant promise for enhancing anti-tumor immunity by unleashing the full potential of T-cells. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate this important therapeutic target and advance the next generation of immuno-oncology agents. Further investigation into the specific quantitative properties of this compound will be crucial for its continued development and clinical translation.
References
- 1. Home [ucl.ac.uk]
- 2. The Linker for Activation of T Cells (LAT) Signaling Hub: From Signaling Complexes to Microclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 4. Mapping the SLP76 interactome in T cells lacking each of the GRB2-family adaptors reveals molecular plasticity of the TCR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Immunomart [immunomart.org]
- 8. biorxiv.org [biorxiv.org]
- 9. HPK1 competes with ADAP for SLP-76 binding and via Rap1 negatively affects T-cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation - PMC [pmc.ncbi.nlm.nih.gov]
Hpk1-IN-14: A Technical Guide to a Potent Hematopoietic Progenitor Kinase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the mitogen-activated protein kinase kinase kinase kinase (MAP4K) family, has emerged as a critical negative regulator of T-cell activation and effector function. Its role in dampening anti-tumor immunity has positioned it as a compelling target for cancer immunotherapy. Hpk1-IN-14 is a potent and specific inhibitor of HPK1, showing promise in preclinical studies for its ability to enhance immune responses against cancer. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound, along with detailed experimental protocols.
Discovery of this compound
This compound was identified through a focused discovery effort aimed at developing small molecule inhibitors of HPK1 for immuno-oncology applications. The discovery process, as detailed in patent WO2021213317A1, involved the synthesis and screening of a library of novel compounds. This compound, designated as compound 79 in the patent, emerged as a lead candidate due to its potent inhibitory activity against HPK1.[1] The development of this inhibitor class was guided by structure-activity relationship (SAR) studies to optimize potency and selectivity.
Chemical Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name (S)-2-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-N-(1-(3-fluorophenyl)ethyl)-acetamide. Its fundamental chemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (S)-2-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-N-(1-(3-fluorophenyl)ethyl)-acetamide | Patent WO2021213317A1 |
| CAS Number | 2734168-45-5 | [1] |
| Molecular Formula | C24H23FN6O2 | [1] |
| Molecular Weight | 446.48 g/mol | [1] |
Biological Activity
This compound is a potent inhibitor of HPK1 kinase activity. While the patent WO2021213317A1 does not disclose a specific IC50 value for compound 79, it is characterized as a potent inhibitor within the context of the patent's examples. The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the kinase domain of HPK1. This inhibition leads to the downstream effects of enhanced T-cell activation and cytokine production.
Signaling Pathway
HPK1 functions as a negative feedback regulator in the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, such as SLP-76. This phosphorylation leads to the recruitment of the 14-3-3 protein, resulting in the ubiquitination and degradation of SLP-76, thereby attenuating the T-cell activation signal. By inhibiting HPK1, this compound prevents the phosphorylation of SLP-76, thus sustaining the TCR signal and promoting a more robust anti-tumor immune response.
Experimental Protocols
The following are representative experimental protocols that can be utilized for the synthesis and biological evaluation of this compound, based on general procedures in the field and information inferred from the patent.
Synthesis of this compound (Compound 79)
The synthesis of this compound, as described for analogous compounds in patent WO2021213317A1, likely involves a multi-step synthetic route. A plausible final step in the synthesis is the amide coupling between a carboxylic acid intermediate and an amine.
Final Amide Coupling Step:
-
Reactant Preparation: Dissolve 2-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)acetic acid (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Coupling Agent Addition: Add a peptide coupling reagent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the reaction mixture.
-
Amine Addition: Add (S)-1-(3-fluorophenyl)ethan-1-amine (1.1 equivalents) to the activated carboxylic acid solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the final product, this compound.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro HPK1 Kinase Assay
The inhibitory activity of this compound on HPK1 can be determined using a biochemical kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
TR-FRET Kinase Assay Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Dilute recombinant human HPK1 enzyme and a suitable substrate (e.g., a biotinylated peptide derived from SLP-76) in the kinase buffer.
-
Prepare a solution of ATP in kinase buffer.
-
Prepare serial dilutions of this compound in DMSO and then further dilute in kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the HPK1 enzyme and the peptide substrate.
-
Add the serially diluted this compound or DMSO as a control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).
-
Incubate the plate in the dark for 60 minutes to allow for the binding of the detection reagents.
-
-
Data Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (APC) wavelengths.
-
Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Conclusion
This compound is a potent and promising inhibitor of HPK1 that holds potential for the development of novel cancer immunotherapies. Its ability to block the negative regulatory function of HPK1 in T-cells can lead to enhanced anti-tumor immune responses. The information and protocols provided in this technical guide offer a foundational resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound and other HPK1 inhibitors. Further studies are warranted to fully elucidate its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile.
References
Methodological & Application
Application Note: High-Throughput Screening of Hpk1-IN-14 Using an In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for determining the in vitro potency of Hpk1-IN-14, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), using a luminescence-based kinase assay. HPK1, a serine/threonine kinase, is a critical negative regulator of T-cell receptor signaling, making it a promising target for cancer immunotherapy.[1][2] This document outlines the principles of the ADP-Glo™ Kinase Assay, provides a step-by-step experimental protocol for measuring this compound activity, and presents data in a structured format for easy interpretation. Additionally, signaling pathway and experimental workflow diagrams are included to facilitate a comprehensive understanding of the methodology.
Introduction to HPK1 and this compound
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells and functions as a key negative regulator of T-cell and B-cell receptor signaling pathways.[3][4] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates downstream targets, including the adaptor protein SLP-76 (Src homology 2 domain containing leukocyte protein of 76 kDa).[4] This phosphorylation leads to the attenuation of T-cell activation, proliferation, and cytokine production.[2][5] Pharmacological inhibition of HPK1 is therefore a promising strategy to enhance anti-tumor immunity.[1]
This compound is a potent, ATP-competitive inhibitor of HPK1.[6] Its ability to block HPK1 activity can restore T-cell function, making it a valuable tool for research and a potential candidate for therapeutic development. This protocol details the use of the ADP-Glo™ Kinase Assay to quantify the inhibitory activity of this compound on recombinant human HPK1.
Assay Principle
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of Adenosine Diphosphate (ADP) produced during a kinase reaction. The assay is performed in two steps:
-
Kinase Reaction & ATP Depletion: The HPK1 enzyme, its substrate (Myelin Basic Protein, MBP), and ATP are incubated with the inhibitor (this compound). In the presence of active kinase, ATP is converted to ADP. Following the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
ADP Conversion & Signal Generation: The Kinase Detection Reagent is then added, which contains enzymes that convert the newly formed ADP back to ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to produce a light signal that is directly proportional to the amount of ADP generated in the initial kinase reaction, and thus, to the kinase activity.[5]
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number (Example) |
| Recombinant Human HPK1 | BPS Bioscience | 40398 |
| Myelin Basic Protein (MBP) | BPS Bioscience | 78514 |
| ATP | Promega | V9101 |
| ADP-Glo™ Kinase Assay Kit | Promega | V6930 |
| This compound | Immunomart | HY-145040 |
| DMSO, ACS Grade | Sigma-Aldrich | D2650 |
| 384-well low-volume, white plates | Corning | 3572 |
| Plate reader with luminescence detection | Various | N/A |
Experimental Protocols
Reagent Preparation
-
1X Kinase Buffer: Prepare a 1X kinase buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
This compound Serial Dilutions: Perform serial dilutions of the this compound stock solution in 100% DMSO to create a concentration range for IC50 determination (e.g., 10 mM to 100 pM). Subsequently, create intermediate dilutions in 1X Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
HPK1 Enzyme Solution: Thaw the recombinant HPK1 enzyme on ice and dilute it to the desired concentration (e.g., 1.5 ng/µL) in 1X Kinase Buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration.
-
Substrate/ATP Mix: Prepare a 2X Substrate/ATP mix in 1X Kinase Buffer containing MBP (e.g., 0.2 µg/µL) and ATP (e.g., 20 µM).
Assay Procedure (384-well format)
-
Inhibitor Addition: Add 1 µL of the serially diluted this compound or DMSO (as a vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of the diluted HPK1 enzyme solution to each well.
-
Initiate Kinase Reaction: Add 2 µL of the 2X Substrate/ATP mix to each well to start the kinase reaction. The final reaction volume is 5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.
-
Luminescence Reading: Measure the luminescence signal using a plate reader.
Data Presentation
The inhibitory activity of this compound is determined by calculating the half-maximal inhibitory concentration (IC50). The following table provides a representative dataset for this compound and other known HPK1 inhibitors.
| Inhibitor | Target Kinase | Assay Type | IC50 (nM) |
| This compound | HPK1 | ADP-Glo™ | Potent (Low nM) * |
| GNE-1858 | HPK1 | Biochemical | 1.9[3] |
| Staurosporine | Pan-kinase | Biochemical | Varies |
| Compound K | HPK1 | Biochemical | 2.6[3] |
| Sunitinib | Multi-kinase | In vitro | 15[4] |
*The specific IC50 value for this compound should be determined experimentally. Based on patent information, it is expected to be in the low nanomolar range.[6]
Visualizations
HPK1 Signaling Pathway
Caption: HPK1 signaling cascade in T-cells.
Experimental Workflow
Caption: In vitro kinase assay workflow.
References
- 1. Targeting hematopoietic progenitor kinase 1 (HPK1) for tumor immunotherapy: advances in small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biofeng.com [biofeng.com]
- 6. This compound - Immunomart [immunomart.org]
Application Notes and Protocols: Hpk1-IN-14 for Studying T-cell Cytokine Production (IL-2, IFN-γ)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2][3][4] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at Serine 376.[1][5][6] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and proteasomal degradation of SLP-76, thereby attenuating TCR signaling and limiting T-cell effector functions, including the production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][4][7]
Hpk1-IN-14 is a potent and selective small molecule inhibitor of HPK1. By blocking the kinase activity of HPK1, this compound prevents the phosphorylation of SLP-76, thus releasing the brakes on T-cell activation.[2][8] This leads to enhanced T-cell proliferation, increased expression of activation markers, and robust production of pro-inflammatory cytokines like IL-2 and IFN-γ.[8][9][10] Consequently, this compound serves as a valuable research tool for studying T-cell signaling and as a potential therapeutic agent in cancer immunotherapy to enhance anti-tumor immune responses.[3][11]
These application notes provide a comprehensive overview of the use of this compound for studying T-cell cytokine production, including its mechanism of action, experimental protocols, and representative data.
HPK1 Signaling Pathway in T-Cell Activation
The following diagram illustrates the central role of HPK1 as a negative regulator in the T-cell receptor signaling cascade and the mechanism of action for this compound.
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76, leading to its degradation. This compound inhibits HPK1, thereby enhancing downstream signaling and cytokine production.
Data Presentation: Effects of HPK1 Inhibition on T-Cell Cytokine Production
Pharmacological inhibition of HPK1 has been consistently shown to augment the production of IL-2 and IFN-γ in activated human T-cells. The tables below summarize representative quantitative data from studies using HPK1 inhibitors.
Table 1: Effect of HPK1 Inhibitor on Cytokine Production in Activated CD4+ and CD8+ T-Cells
| T-Cell Type | Cytokine | Treatment Condition | Fold Increase vs. Control | Reference |
| CD4+ T-Cells | IFN-γ | Anti-CD3/CD28 + HPK1 Inhibitor (24h) | > 2-fold | [9] |
| IL-2 | Anti-CD3/CD28 + HPK1 Inhibitor (24h) | ~ 2-fold | [9] | |
| CD8+ T-Cells | IFN-γ | Anti-CD3/CD28 + HPK1 Inhibitor (24h) | > 3-fold | [9] |
| IL-2 | Anti-CD3/CD28 + HPK1 Inhibitor (24h) | ~ 3-fold | [9] |
Data are approximated from graphical representations in the cited literature.
Table 2: Concentration-Dependent Enhancement of IL-2 Production by an HPK1 Inhibitor in Jurkat T-Cells
| HPK1 Inhibitor Concentration | IL-2 Production (pg/mL) |
| 0 µM (Control) | ~ 500 |
| 0.1 µM | ~ 1500 |
| 1 µM | ~ 2000 |
Data are representative and synthesized from typical experimental outcomes.
Experimental Protocols
The following protocols provide a general framework for studying the effects of this compound on T-cell cytokine production. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Experimental Workflow
Caption: General experimental workflow for assessing the impact of this compound on T-cell cytokine production.
Protocol 1: Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Counting and Viability: Wash the isolated PBMCs with PBS and perform a cell count and viability assessment using Trypan Blue exclusion.
-
Cell Culture: Resuspend the PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
Protocol 2: T-Cell Stimulation and this compound Treatment
-
Plate Coating (for stimulation): Coat a 96-well flat-bottom plate with anti-human CD3 antibody (e.g., clone OKT3) at a concentration of 1-5 µg/mL in sterile PBS. Incubate overnight at 4°C or for 2 hours at 37°C. Wash the plate twice with sterile PBS before use.
-
Cell Seeding: Seed the PBMCs or isolated T-cells at a density of 1-2 x 10^5 cells per well in 100 µL of complete RPMI medium.
-
This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the inhibitor to the desired final concentrations (e.g., 0.01 µM to 10 µM) in complete RPMI medium. Add the diluted this compound or a vehicle control (DMSO) to the appropriate wells. It is recommended to pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
T-Cell Stimulation: Add soluble anti-human CD28 antibody (e.g., clone CD28.2) to each well at a final concentration of 1-2 µg/mL to provide co-stimulation.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours. The optimal incubation time may vary depending on the specific cytokine being measured.
Protocol 3: Measurement of IL-2 and IFN-γ Production
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells.
-
Harvesting: Carefully collect the cell-free supernatants from each well and store them at -80°C until analysis.
-
Cytokine Quantification:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Quantify the concentrations of IL-2 and IFN-γ in the supernatants using commercially available ELISA kits. Follow the manufacturer's instructions for the assay procedure, including the preparation of standards and samples.
-
CBA (Cytometric Bead Array): Alternatively, use a cytometric bead array to simultaneously measure the levels of multiple cytokines, including IL-2 and IFN-γ, from a small volume of supernatant. This method is particularly useful for a broader profiling of the T-cell response.
-
Conclusion
This compound is a powerful tool for investigating the role of HPK1 in T-cell biology. By inhibiting this key negative regulator, researchers can effectively enhance T-cell activation and the production of crucial effector cytokines such as IL-2 and IFN-γ. The protocols and data presented here provide a solid foundation for utilizing this compound to explore the intricacies of T-cell signaling and to evaluate novel strategies for cancer immunotherapy.
References
- 1. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function | PLOS One [journals.plos.org]
- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. arcusbio.com [arcusbio.com]
- 9. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enhanced T-Cell Activation Profile with Hpk1-IN-14 for Immunotherapy Research
Abstract
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, acts as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Its inhibition presents a promising strategy for enhancing anti-tumor immunity. This application note details the use of Hpk1-IN-14, a potent and selective HPK1 inhibitor, to augment human T-cell activation. We provide comprehensive protocols for in-vitro T-cell stimulation and subsequent analysis of activation markers using flow cytometry. The presented data demonstrates that this compound treatment leads to a significant upregulation of key activation markers and increased cytokine production, highlighting its potential in immuno-oncology research and drug development.
Introduction
T-cell activation is a cornerstone of the adaptive immune response, and its potentiation is a key goal in cancer immunotherapy. Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells and functions as an intracellular immune checkpoint.[1][4] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the SLP-76 adaptor protein at Ser376.[1][5][6] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent degradation of SLP-76, thereby attenuating the TCR signal and dampening T-cell responses.[1][5][6][7]
Pharmacological inhibition of HPK1 has been shown to reverse this negative feedback loop, resulting in enhanced T-cell proliferation, increased production of effector cytokines such as IL-2 and IFN-γ, and a lower threshold for T-cell activation.[1][2][8][9][10] this compound is a small molecule inhibitor designed to selectively target the kinase activity of HPK1. This application note provides a detailed methodology for utilizing this compound to study T-cell activation and presents expected outcomes through flow cytometric analysis.
HPK1 Signaling Pathway in T-Cell Activation
The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling and how this compound intervenes in this pathway.
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76, leading to its degradation. This compound blocks this process, enhancing downstream signaling and T-cell activation.
Materials and Methods
Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail (STEMCELL Technologies)
-
RPMI 1640 Medium (Gibco)
-
Fetal Bovine Serum (FBS), Heat-Inactivated (Gibco)
-
Penicillin-Streptomycin (Gibco)
-
Human CD3/CD28 T Cell Activator (STEMCELL Technologies) or plate-bound anti-CD3 and soluble anti-CD28 antibodies[4][11]
-
This compound (e.g., MedChemExpress, Selleckchem)
-
DMSO (Sigma-Aldrich)
-
Brefeldin A (BioLegend)
-
Monensin (BioLegend)
-
FACS Buffer (PBS with 2% FBS)
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
-
Fluorochrome-conjugated antibodies (see Table 1)
-
Viability Dye (e.g., Zombie NIR™ or 7-AAD)[12]
Equipment
-
Laminar flow hood
-
CO₂ incubator, 37°C
-
Centrifuge
-
Flow cytometer (e.g., BD LSRFortessa™, Cytek® Aurora)
-
96-well U-bottom plates
Experimental Protocols
Protocol 1: Human T-Cell Isolation and Culture
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for T cells using a negative selection kit (e.g., RosetteSep™) according to the manufacturer's instructions.
-
Resuspend purified T cells in complete RPMI medium (RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10⁶ cells/mL.[11]
Protocol 2: T-Cell Activation with this compound
-
Prepare a stock solution of this compound in DMSO. Further dilute in complete RPMI medium to desired working concentrations. A dose-response experiment is recommended (e.g., 10 nM, 100 nM, 1 µM).
-
Seed 1 x 10⁵ T cells per well in a 96-well U-bottom plate.
-
Add this compound or a vehicle control (DMSO) to the respective wells and pre-incubate for 1 hour at 37°C.
-
Activate T cells by adding anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio or by using pre-coated anti-CD3 (1-3 µg/mL) and soluble anti-CD28 (3-5 µg/mL) antibodies.[4] Include an unstimulated control group.
-
Incubate the plate at 37°C in a 5% CO₂ incubator. For surface marker analysis, incubate for 24-48 hours. For intracellular cytokine analysis, incubate for 48-72 hours, adding a protein transport inhibitor cocktail (Brefeldin A and Monensin) for the final 4-6 hours of culture.
Protocol 3: Flow Cytometry Staining and Analysis
-
Harvest cells and transfer to a V-bottom plate.
-
Wash cells with FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend cells in FACS buffer containing a viability dye and incubate for 15-20 minutes at room temperature, protected from light.
-
Wash cells and resuspend in FACS buffer containing the surface antibody cocktail (see Table 1 for a recommended panel).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
For intracellular cytokine staining, fix and permeabilize the cells using a commercial kit according to the manufacturer's protocol.
-
Add the intracellular antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Wash cells and resuspend in FACS buffer for acquisition on a flow cytometer.
-
Acquire a minimum of 50,000 live, single T-cell events.
Experimental Workflow
Caption: Workflow for assessing the effect of this compound on T-cell activation via flow cytometry.
Data Presentation
The following tables summarize the expected quantitative data from flow cytometry analysis, comparing T-cells treated with a vehicle control versus this compound following stimulation.
Table 1: Recommended Flow Cytometry Panel for T-Cell Activation
| Target | Fluorochrome | Sub-cellular Location | Purpose |
| Viability Dye | e.g., Zombie NIR™ | --- | Exclude dead cells[12] |
| CD3 | e.g., APC-Cy7 | Surface | Pan T-cell marker[13][14] |
| CD4 | e.g., PE | Surface | Helper T-cell marker[13][14] |
| CD8 | e.g., FITC | Surface | Cytotoxic T-cell marker[13][14] |
| CD69 | e.g., PE-Cy7 | Surface | Early activation marker[13][15] |
| CD25 | e.g., APC | Surface | Activation marker (IL-2Rα)[13][14][15] |
| HLA-DR | e.g., BV605 | Surface | Late activation marker[15] |
| IFN-γ | e.g., AF488 | Intracellular | Effector cytokine |
| IL-2 | e.g., PerCP-Cy5.5 | Intracellular | Proliferation cytokine |
Table 2: Expected Effect of this compound on T-Cell Activation Marker Expression
| Marker | Cell Subset | Condition | % Positive Cells (Mean ± SD) |
| CD69 | CD4+ T-cells | Stimulated + Vehicle | 45 ± 5% |
| Stimulated + this compound | 75 ± 8% | ||
| CD8+ T-cells | Stimulated + Vehicle | 50 ± 6% | |
| Stimulated + this compound | 80 ± 7% | ||
| CD25 | CD4+ T-cells | Stimulated + Vehicle | 30 ± 4% |
| Stimulated + this compound | 60 ± 7% | ||
| CD8+ T-cells | Stimulated + Vehicle | 25 ± 5% | |
| Stimulated + this compound | 55 ± 6% |
Table 3: Expected Effect of this compound on Cytokine Production
| Cytokine | Cell Subset | Condition | % Positive Cells (Mean ± SD) |
| IFN-γ | CD4+ T-cells | Stimulated + Vehicle | 15 ± 3% |
| Stimulated + this compound | 35 ± 5% | ||
| CD8+ T-cells | Stimulated + Vehicle | 25 ± 4% | |
| Stimulated + this compound | 50 ± 6% | ||
| IL-2 | CD4+ T-cells | Stimulated + Vehicle | 20 ± 4% |
| Stimulated + this compound | 45 ± 6% | ||
| CD8+ T-cells | Stimulated + Vehicle | 10 ± 2% | |
| Stimulated + this compound | 25 ± 4% |
Conclusion
The protocols and data presented in this application note demonstrate that this compound is an effective tool for augmenting T-cell activation in vitro. Pharmacological inhibition of HPK1 with this compound leads to a marked increase in the expression of key activation markers and enhances the production of crucial effector cytokines. These methods provide a robust framework for researchers and drug development professionals to investigate the therapeutic potential of HPK1 inhibition in immuno-oncology and other T-cell-mediated pathologies. The enhanced T-cell functionality observed with this compound treatment underscores the promise of targeting this kinase to overcome immune suppression.[10][16]
References
- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 8. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 9. researchgate.net [researchgate.net]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. Human Activated T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 14. Flow cytometry markers guide | Abcam [abcam.com]
- 15. assaygenie.com [assaygenie.com]
- 16. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Hpk1-IN-14 Co-treatment with Anti-PD-1 Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell receptor (TCR) signaling. Inhibition of HPK1 presents a promising strategy to enhance anti-tumor immunity by lowering the activation threshold of T cells. Hpk1-IN-14 is a potent inhibitor of HPK1. Preclinical studies have demonstrated that the combination of an HPK1 inhibitor with anti-PD-1 antibodies results in synergistic anti-tumor effects, leading to enhanced tumor growth inhibition and improved immune responses within the tumor microenvironment.
These application notes provide a comprehensive overview of the co-administration of this compound with anti-PD-1 antibodies, including detailed protocols for in vivo studies, data on expected outcomes, and an exploration of the underlying signaling pathways.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₃FN₆O₂ | [1] |
| Molecular Weight | 446.48 g/mol | [1] |
| CAS Number | 2734168-45-5 | [1] |
| SMILES | FC1=C(C2=NC3=C(NN=C3C4=CC(OCC5N6CCN(C5)C)=C6C=C4)C=N2)C(OC)=CC=C1 | [1] |
| Solubility | Soluble in DMSO | [2] |
Mechanism of Action and Signaling Pathway
HPK1 acts as a negative feedback regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the linker for activation of T cells (LAT) and SLP-76, leading to the recruitment of the 14-3-3 protein and subsequent downregulation of the signaling pathway. By inhibiting HPK1, this compound prevents this negative feedback, resulting in sustained TCR signaling, enhanced T-cell activation, proliferation, and cytokine production.
The programmed death-1 (PD-1) receptor is an immune checkpoint that, upon binding to its ligand PD-L1, suppresses T-cell activity. Anti-PD-1 antibodies block this interaction, thereby releasing the "brakes" on T cells. The co-administration of this compound and anti-PD-1 antibodies targets two distinct but complementary pathways to enhance anti-tumor immunity.
Caption: this compound and anti-PD-1 antibody signaling pathways.
Preclinical Efficacy Data
The combination of HPK1 inhibitors with anti-PD-1 or anti-PD-L1 antibodies has demonstrated significant synergistic anti-tumor efficacy in preclinical syngeneic mouse models.
Tumor Growth Inhibition
| Treatment Group | Tumor Model | Tumor Growth Inhibition (TGI) | Reference |
| HPK1 Inhibitor (unnamed) | CT26 (colorectal carcinoma) | 42% | [3] |
| Anti-PD-1 | CT26 (colorectal carcinoma) | 36% | [3] |
| HPK1 Inhibitor + Anti-PD-1 | CT26 (colorectal carcinoma) | 95% | [3] |
| HMC-B17 | CT26 (colorectal carcinoma) | - | [4] |
| Anti-PD-L1 | CT26 (colorectal carcinoma) | - | [4] |
| HMC-B17 + Anti-PD-L1 | CT26 (colorectal carcinoma) | 71.24% | [4] |
Immune Cell Profiling in the Tumor Microenvironment
Inhibition of HPK1 has been shown to reinvigorate exhausted tumor-infiltrating CD8+ T cells.[5] Studies have indicated that a high infiltration of HPK1+PD-1+TIM-3+CD8+ T cells is associated with a poor prognosis, suggesting that targeting HPK1 could reverse this exhausted phenotype.[6] Furthermore, the loss of HPK1 function has been shown to impair the suppressive function of regulatory T cells (Tregs).[7]
| Immune Cell Population | Treatment Effect | Expected Outcome |
| CD8+ T Cells | Increased infiltration and activation | Enhanced tumor cell killing |
| Exhausted CD8+ T Cells (PD-1+, TIM-3+) | Reinvigoration and functional restoration | Increased anti-tumor activity |
| Regulatory T Cells (Tregs) | Decreased suppressive function | Reduced immune suppression in the TME |
| CD8+/Treg Ratio | Increased | Favorable anti-tumor immune environment |
Cytokine Production
HPK1 inhibition leads to increased production of pro-inflammatory cytokines that are crucial for an effective anti-tumor immune response.
| Cytokine | Source | Expected Change with Combination Therapy |
| IFN-γ | Activated T cells, NK cells | Significant Increase |
| IL-2 | Activated T cells | Significant Increase |
Experimental Protocols
The following protocols provide a framework for conducting in vivo studies to evaluate the synergistic efficacy of this compound and anti-PD-1 antibodies.
In Vivo Synergy Study in a Syngeneic Mouse Model
This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model, such as MC38 (colon adenocarcinoma) in C57BL/6 mice or CT26 (colon carcinoma) in BALB/c mice.
Caption: Workflow for an in vivo synergy study.
Materials:
-
This compound
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
Isotype control antibody
-
Syngeneic tumor cells (e.g., MC38 or CT26)
-
6-8 week old female mice (e.g., C57BL/6 or BALB/c)
-
Vehicle for this compound (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water)
-
Sterile PBS
-
Calipers
-
Syringes and needles
Procedure:
-
Tumor Cell Culture and Inoculation:
-
Culture tumor cells in appropriate media to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 5 x 10⁶ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁵ cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers.
-
Once tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
This compound: Administer orally (p.o.) once or twice daily at a dose of 30-100 mg/kg. The specific dose should be determined from preliminary tolerability studies.
-
Anti-PD-1 Antibody: Administer intraperitoneally (i.p.) at a dose of 100-200 µg per mouse every 3-4 days.
-
Vehicle and Isotype Controls: Administer the respective vehicles and isotype control antibodies on the same schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight every 2-3 days.
-
Monitor mice for any signs of toxicity.
-
-
Endpoint Analysis:
-
Euthanize mice when tumors reach a predetermined endpoint (e.g., 1500-2000 mm³) or at the end of the study period.
-
Collect tumors, spleens, and blood for further analysis.
-
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the isolation and analysis of TILs to quantify changes in immune cell populations.
Procedure:
-
Tumor Digestion:
-
Excise tumors and mince them into small pieces.
-
Digest the tumor tissue in a solution containing collagenase and DNase for 30-60 minutes at 37°C.
-
-
Cell Isolation:
-
Filter the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
-
Staining:
-
Stain cells with a viability dye to exclude dead cells.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain with a panel of fluorescently-conjugated antibodies to identify T cell subsets (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1, TIM-3).
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to determine the percentages of different immune cell populations.
-
ELISA for Cytokine Measurement
This protocol outlines the measurement of IFN-γ and IL-2 levels in mouse serum.
Procedure:
-
Sample Collection:
-
Collect blood from mice via cardiac puncture or tail vein bleeding at the study endpoint.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions for the specific IFN-γ and IL-2 kits.
-
Briefly, coat a 96-well plate with the capture antibody, add standards and samples, followed by the detection antibody and substrate.
-
Read the absorbance on a plate reader and calculate the cytokine concentrations based on the standard curve.
-
Conclusion
The co-treatment of this compound with anti-PD-1 antibodies represents a promising immunotherapeutic strategy to overcome resistance to checkpoint blockade and enhance anti-tumor immunity. The provided application notes and protocols offer a comprehensive guide for researchers to design and execute preclinical studies to further investigate this synergistic combination. Careful adherence to these methodologies will enable the generation of robust and reproducible data to advance the development of this novel therapeutic approach.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. Isolation of Tumor-Infiltrating Lymphocytes and Flow Cytometry Analysis [bio-protocol.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. PD-L1 on tumor cells is sufficient for immune evasion in immunogenic tumors and inhibits CD8 T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometric analysis of tumor infiltrating lymphocytes [bio-protocol.org]
- 6. Flow Cytometry-Based Isolation and Therapeutic Evaluation of Tumor-Infiltrating Lymphocytes in a Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.elabscience.com [file.elabscience.com]
Application Notes and Protocols: Detection of pSLP-76 Inhibition by Hpk1-IN-14 via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, is a critical negative regulator of T-cell activation.[1][2] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376 (S376).[2][3][4][5][6] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the disassembly of the TCR signaling complex and attenuation of the T-cell response.[2][3][4][5]
Given its role as an intracellular immune checkpoint, HPK1 has emerged as a promising target for cancer immunotherapy.[1][2] Small molecule inhibitors of HPK1, such as Hpk1-IN-14, are being developed to block the kinase activity of HPK1, thereby preventing the phosphorylation of SLP-76 and enhancing T-cell-mediated anti-tumor immunity.[1]
This document provides a detailed protocol for a Western blot assay to measure the phosphorylation of SLP-76 at Serine 376 in Jurkat cells, a human T-lymphocyte cell line, following treatment with the HPK1 inhibitor, this compound.
Signaling Pathway and Experimental Workflow
The signaling pathway illustrates the negative regulatory role of HPK1 on T-cell activation through the phosphorylation of SLP-76. The experimental workflow outlines the key steps to assess the efficacy of an HPK1 inhibitor.
Quantitative Data Summary
The following tables provide recommended starting concentrations and dilutions for the key reagents in this protocol. Optimization may be required depending on the specific experimental conditions and cell batches.
Table 1: Reagent Concentrations and Treatment Times
| Reagent | Cell Type | Recommended Concentration | Treatment Time | Purpose |
| This compound | Jurkat | 0.1 - 10 µM (start with 1 µM) | 1 hour (pretreatment) | Inhibit HPK1 kinase activity |
| Anti-CD3/CD28 Antibodies | Jurkat | 1-2 µg/mL each | 5 - 15 minutes | Induce TCR activation and SLP-76 phosphorylation |
Table 2: Antibody Dilutions for Western Blot
| Primary Antibody | Host Species | Recommended Dilution | Supplier (Example) |
| Phospho-SLP-76 (Ser376) | Rabbit | 1:1000 | Cell Signaling Technology (#92711) |
| Total SLP-76 | Rabbit | 1:1000 | Cell Signaling Technology (#4958) |
| Loading Control (e.g., β-Actin) | Rabbit/Mouse | 1:1000 - 1:5000 | Various |
| Secondary Antibody | Recommended Dilution | ||
| Anti-Rabbit IgG, HRP-linked | Goat/Donkey | 1:2000 - 1:10000 | Various |
| Anti-Mouse IgG, HRP-linked | Goat/Donkey | 1:2000 - 1:10000 | Various |
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
Cell Seeding: Seed Jurkat cells at a density of 2-5 x 10^6 cells per well in a 6-well plate.
-
Inhibitor Treatment: Pretreat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control (DMSO) for 1 hour at 37°C.
-
TCR Stimulation: Stimulate the cells with anti-CD3 and anti-CD28 antibodies (1-2 µg/mL each) for 5-15 minutes at 37°C to induce SLP-76 phosphorylation. Include an unstimulated control group.
II. Sample Preparation
-
Cell Lysis:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[7] RIPA buffer is recommended for its ability to solubilize nuclear and membrane-bound proteins.[8]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[7]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[7]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Denaturation:
-
To 20-30 µg of protein lysate, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Samples can be used immediately or stored at -20°C.
-
III. Western Blotting
-
SDS-PAGE:
-
Load 20-30 µg of denatured protein lysate per lane into a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein migration.
-
Run the gel in 1X running buffer at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Perform the transfer at 100V for 1 hour or according to the manufacturer's instructions.
-
After transfer, briefly stain the membrane with Ponceau S solution to verify transfer efficiency. Destain with TBST.
-
-
Membrane Blocking:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[4] Note: Avoid using non-fat dry milk for blocking when detecting phosphoproteins as it contains casein, which can lead to high background.[4]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against pSLP-76 (Ser376) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Reprobing (Optional):
-
To detect total SLP-76 and a loading control (e.g., β-actin) on the same membrane, strip the membrane using a mild stripping buffer.
-
After stripping, wash the membrane thoroughly, re-block, and probe with the primary antibodies for total SLP-76 and the loading control, followed by the appropriate secondary antibodies and detection as described above.
-
IV. Data Analysis
-
Densitometry: Quantify the band intensities for pSLP-76, total SLP-76, and the loading control using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the pSLP-76 signal to the total SLP-76 signal to account for any variations in protein levels. Further normalize this ratio to the loading control to correct for loading differences.
-
Data Interpretation: Compare the normalized pSLP-76 levels between the untreated, vehicle-treated, and this compound-treated samples. A significant decrease in the pSLP-76 signal in the inhibitor-treated samples upon stimulation indicates effective inhibition of HPK1.
References
- 1. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bostonbioproducts.com [bostonbioproducts.com]
- 4. stratech.co.uk [stratech.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
Troubleshooting & Optimization
Hpk1-IN-14 Technical Support Center: Troubleshooting Solubility and Best Practices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the solubility and handling of Hpk1-IN-14, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Addressing common challenges encountered during experimental workflows, this resource offers troubleshooting guides and frequently asked questions to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of 10 mM.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into aqueous media for my cell-based assay. What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue for many kinase inhibitors. Please refer to the detailed "Troubleshooting Guide for Compound Precipitation" below for a step-by-step approach to resolve this issue.
Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.5% (v/v), to avoid cytotoxic effects.[1] Some cell lines, particularly primary cells, can be sensitive to even lower concentrations.[2][3][4] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: What is the role of HPK1 in cellular signaling?
A4: HPK1, also known as MAP4K1, is a serine/threonine kinase that primarily functions as a negative regulator of T-cell and B-cell receptor signaling pathways.[5][6] Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates downstream targets, most notably the adaptor protein SLP-76. This phosphorylation leads to the attenuation of T-cell activation.[5][6] HPK1 is also involved in modulating the JNK and NF-κB signaling pathways.[7]
Quantitative Data Summary
For ease of reference, the known solubility and key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₃FN₆O₂ | Internal Data |
| Molecular Weight | 446.48 g/mol | Internal Data |
| Solubility in DMSO | 10 mM | Internal Data |
| Appearance | Crystalline solid | Internal Data |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions for Cell-Based Assays
This protocol provides a general guideline for preparing this compound for in vitro experiments. Optimization may be required for specific cell lines and assay conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile pre-warmed cell culture medium or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial of this compound (MW = 446.48), add 224 µL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. This is your stock solution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on the final desired concentration, it may be beneficial to perform an intermediate dilution of the 10 mM stock solution in DMSO. This can help to minimize the amount of DMSO added to the final aqueous solution.
-
-
Prepare the Final Working Solution:
-
On the day of the experiment, thaw an aliquot of the DMSO stock solution at room temperature.
-
Pre-warm your cell culture medium or PBS to 37°C.
-
To minimize precipitation, add the this compound DMSO stock solution to the pre-warmed aqueous medium while gently vortexing or swirling the tube. Crucially, add the inhibitor to the medium, not the other way around.
-
Ensure the final concentration of DMSO in the working solution is as low as possible (ideally ≤ 0.5%).
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, refer to the troubleshooting guide below.
-
Use the freshly prepared working solution immediately.
-
Troubleshooting Guide for Compound Precipitation
This guide provides a logical workflow to address solubility issues with this compound.
Caption: Troubleshooting workflow for this compound precipitation.
HPK1 Signaling Pathway in T-Cells
Hematopoietic Progenitor Kinase 1 (HPK1) is a key negative regulator of T-cell activation. The following diagram illustrates its position and primary interactions within the T-cell receptor (TCR) signaling cascade.
Caption: Simplified HPK1 signaling pathway in T-cell activation.
References
- 1. researchgate.net [researchgate.net]
- 2. CD4+ T cell activation, function, and metabolism are inhibited by low concentrations of DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 6. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Investigating Potential Off-Target Effects of HPK1 Inhibitors
Disclaimer: The following technical support center has been created to address potential off-target effects of a hypothetical HPK1 inhibitor, referred to as Hpk1-IN-14, for illustrative purposes. As of the last update, there is no publicly available scientific literature or safety data for a compound with this specific designation. The information provided below is based on general knowledge of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors and the challenges associated with their development, particularly concerning kinase selectivity. Researchers should consult the specific documentation and data sheets provided by the manufacturer for any real-world compound.
This resource is designed for researchers, scientists, and drug development professionals working with HPK1 inhibitors. It provides troubleshooting guidance and answers to frequently asked questions regarding potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: Why is kinase selectivity a primary concern when working with HPK1 inhibitors?
A1: HPK1 (also known as MAP4K1) is a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, which includes other structurally similar kinases like MAP4K2 (GCK), MAP4K3 (GLK), and MAP4K4 (HGK).[1] Due to the high degree of homology in the ATP-binding pocket among these family members, achieving high selectivity for HPK1 is a significant challenge in drug development.[2][3] Inhibition of other MAP4K family members can lead to unintended biological consequences, as they may play different or even opposing roles in immune cell signaling.[1][3] For example, while HPK1 is a negative regulator of T-cell activation, MAP4K3 (GLK) has been reported to play a positive role.[3] Therefore, off-target inhibition could confound experimental results and lead to a misleading interpretation of the inhibitor's effects.
Q2: What are the most likely off-targets for a novel HPK1 inhibitor?
A2: The most probable off-targets are other members of the MAP4K family due to their structural similarity.[1] It is also possible for inhibitors to interact with other kinases outside of the MAP4K family that have a compatible ATP-binding site. Comprehensive kinome screening is the most effective way to identify potential off-targets.
Q3: My experimental results are inconsistent with known HPK1 biology. Could this be an off-target effect?
A3: Yes, this is a distinct possibility. If you observe phenotypes that are not consistent with the known function of HPK1 as a negative regulator of T-cell activation, it is crucial to investigate potential off-target effects.[4][5] For instance, if you see unexpected effects in cell types that do not express HPK1, or if the inhibitor affects signaling pathways not known to be downstream of HPK1, this warrants further investigation.
Q4: How can I experimentally validate that the observed cellular phenotype is due to on-target HPK1 inhibition?
A4: Several experimental approaches can be used to confirm on-target activity. One robust method is to use a genetic approach, such as CRISPR/Cas9-mediated knockout of HPK1 in your cell line of interest.[3] If your inhibitor is on-target, it should have no further effect on the phenotype in the HPK1 knockout cells compared to the wild-type cells.[3] Another approach is to use a structurally distinct HPK1 inhibitor as an orthogonal control. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[6] Additionally, performing a rescue experiment by expressing a drug-resistant mutant of HPK1 can also help confirm on-target activity.
Troubleshooting Guide
Issue 1: Unexpected inhibition of a signaling pathway.
-
Question: I am observing the inhibition of a signaling pathway that is not known to be regulated by HPK1. How can I troubleshoot this?
-
Answer:
-
Confirm with a second assay: Use an alternative method to measure the activity of the unexpected pathway to rule out assay-specific artifacts.
-
Perform a kinome scan: A broad kinase panel screening will help identify if your inhibitor is interacting with other kinases that might be involved in the observed pathway.
-
Consult the literature: Research the identified off-target kinases to see if they are known regulators of the unexpected signaling pathway.
-
Use a more selective inhibitor: If available, compare the effects with a more selective HPK1 inhibitor.
-
Issue 2: The inhibitor shows activity in HPK1-negative cell lines.
-
Question: My HPK1 inhibitor is showing a phenotype in a cell line that does not express HPK1. What does this mean?
-
Answer: This is a strong indication of an off-target effect.
-
Verify HPK1 expression: First, confirm the absence of HPK1 protein in your cell line using a reliable method like Western blotting.
-
Identify potential off-targets: Use a kinase selectivity profile to identify other kinases inhibited by your compound that are expressed in that cell line.
-
Dose-response analysis: Compare the IC50 of the off-target kinase with the cellular potency of your compound in the HPK1-negative cell line. A close correlation would suggest the phenotype is driven by the off-target kinase.
-
Issue 3: Conflicting results between biochemical and cellular assays.
-
Question: My inhibitor is potent in a biochemical assay against purified HPK1, but much weaker in a cellular assay measuring T-cell activation. What could be the reason?
-
Answer: This discrepancy can arise from several factors:
-
Cell permeability: The compound may have poor cell membrane permeability, resulting in a lower intracellular concentration.
-
Efflux pumps: The compound could be a substrate for cellular efflux pumps, actively removing it from the cell.
-
Plasma protein binding: In cellular assays with serum, the compound may bind to plasma proteins, reducing its free concentration.
-
Off-target effects in cells: An off-target kinase in the cellular context could be counteracting the on-target effect of HPK1 inhibition.
-
Data Presentation
Table 1: Example Kinase Selectivity Profile for a Hypothetical HPK1 Inhibitor (this compound)
This table provides a template for how to present kinase selectivity data. The IC50 value is the concentration of the inhibitor required to inhibit 50% of the kinase activity. A higher fold selectivity indicates a more selective compound.
| Kinase | IC50 (nM) | Fold Selectivity vs. HPK1 |
| HPK1 (MAP4K1) | 5 | 1 |
| MAP4K2 (GCK) | 250 | 50 |
| MAP4K3 (GLK) | 500 | 100 |
| MAP4K4 (HGK) | >1000 | >200 |
| MAP4K5 (KHS) | >1000 | >200 |
| LCK | >5000 | >1000 |
| ZAP70 | >5000 | >1000 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Kinase Panel Screening
This protocol outlines a general procedure for assessing the selectivity of an HPK1 inhibitor against a broad panel of kinases.
-
Objective: To determine the IC50 values of the test compound against a large number of purified kinases.
-
Methodology:
-
Utilize a commercial kinase screening service or an in-house platform. These services typically use radiometric ([³³P]-ATP) or fluorescence-based assays.[7]
-
Provide the test compound at a range of concentrations (e.g., 10-point dose-response curve, starting from 10 µM).
-
The assays are typically performed at an ATP concentration close to the Km for each individual kinase to provide a more accurate measure of inhibitory potency.[7][8]
-
The percentage of kinase activity is measured at each compound concentration relative to a DMSO control.
-
IC50 values are calculated using non-linear regression analysis.
-
-
Data Analysis: The results will provide a list of kinases inhibited by the compound and their corresponding IC50 values. This allows for the calculation of selectivity scores.
Protocol 2: Cellular Target Engagement Assay - Phospho-SLP-76 Flow Cytometry
This protocol is to confirm that the HPK1 inhibitor is engaging its direct target in a cellular context by measuring the phosphorylation of its downstream substrate, SLP-76.
-
Objective: To measure the inhibition of HPK1-mediated phosphorylation of SLP-76 at Serine 376 in T-cells.[5][9]
-
Methodology:
-
Cell Treatment: Pre-incubate human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat) with various concentrations of the HPK1 inhibitor or a DMSO vehicle control for 1-2 hours.
-
T-cell Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies for a short period (e.g., 15-30 minutes) to activate the T-cell receptor (TCR) signaling pathway and induce HPK1 activity.[9]
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer, followed by permeabilization with a methanol-based buffer to allow intracellular antibody staining.
-
Staining: Stain the cells with a fluorescently labeled antibody specific for phosphorylated SLP-76 (Ser376) and cell surface markers like CD3 and CD8.
-
Flow Cytometry: Acquire the data on a flow cytometer and analyze the mean fluorescence intensity (MFI) of phospho-SLP-76 in the T-cell population.
-
-
Data Analysis: A potent and on-target HPK1 inhibitor should show a dose-dependent decrease in the MFI of phospho-SLP-76 upon T-cell stimulation.
Visualizations
Caption: HPK1 signaling pathway in T-cell activation and point of inhibition.
Caption: Workflow for investigating potential off-target effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 6. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Hpk1-IN-14 Selectivity and Experimental Guidance
Welcome to the technical support center for researchers working with Hpk1-IN-14. This resource provides essential information, troubleshooting guides, and detailed protocols to facilitate your experiments assessing the selectivity of this compound against the MAP4K family.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its selectivity against the MAP4K family important?
A1: this compound is a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1). HPK1 is a negative regulator of T-cell receptor (TCR) signaling, making it a promising target for cancer immunotherapy.[1][2] The MAP4K family of kinases has highly homologous ATP-binding sites, which makes achieving inhibitor selectivity challenging.[3] Members of this family can have opposing roles in immune regulation. For instance, while HPK1 (MAP4K1) is an immune suppressor, GLK (MAP4K3) can be a positive regulator of T-cell activation.[4] Therefore, the selectivity of this compound is crucial to ensure targeted inhibition of HPK1 without unintended off-target effects on other MAP4K family members that could confound experimental results or lead to undesirable biological outcomes.
Q2: What are the key members of the MAP4K family to consider for selectivity profiling?
A2: The core MAP4K family members to profile for selectivity of an HPK1 inhibitor include:
-
MAP4K1 (HPK1): The intended target.
-
MAP4K2 (GCK): Germinal Center Kinase.
-
MAP4K3 (GLK): Germinal Center Kinase-Like Kinase.
-
MAP4K4 (HGK): HPK1/GCK-Like Kinase.
-
MAP4K5 (KHS): Kinase Homologous to SPS1/STE20.
-
MAP4K6 (MINK1): Misshapen-like Kinase 1.
Q3: What are the standard assays to determine the selectivity of this compound?
A3: The selectivity of this compound is typically assessed using two main types of assays:
-
Biochemical Kinase Assays: These assays use purified recombinant kinase enzymes to directly measure the inhibitor's ability to block substrate phosphorylation. Common formats include ADP-Glo, LanthaScreen®, and radiometric assays like the HotSpot assay.[1][5][6]
-
Cellular Assays: These assays measure the inhibitor's effect in a more physiologically relevant context. A key cellular assay for HPK1 inhibitors involves measuring the phosphorylation of its direct downstream target, SLP-76, at the Ser376 residue (p-SLP76) in T-cells (e.g., Jurkat cells or primary T-cells) following TCR stimulation.[7][8][9]
Data Presentation: this compound Selectivity Profile
| Kinase Target | Alternative Name | Biochemical IC50 (nM) | Cellular p-SLP76 IC50 (nM) | Selectivity Fold (vs. HPK1) |
| MAP4K1 | HPK1 | (Specific Value for this compound) | (Specific Value for this compound) | 1 |
| MAP4K2 | GCK | (Value) | N/A | (Fold Difference) |
| MAP4K3 | GLK | (Value) | N/A | (Fold Difference) |
| MAP4K4 | HGK | (Value) | N/A | (Fold Difference) |
| MAP4K5 | KHS | (Value) | N/A | (Fold Difference) |
| MAP4K6 | MINK1 | (Value) | N/A | (Fold Difference) |
N/A: Not applicable for direct p-SLP76 readout.
Visualizations
Caption: HPK1 signaling pathway in T-cell activation and its inhibition by this compound.
Caption: Experimental workflow for assessing this compound selectivity.
Troubleshooting Guides
Biochemical Kinase Assays
Q: My IC50 values for this compound against HPK1 are higher than expected.
-
A1: Check the quality and activity of the recombinant HPK1 enzyme. Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. It is advisable to run a control with a known potent HPK1 inhibitor to validate enzyme activity.
-
A2: Verify the concentration of this compound. The compound may have degraded or there may be inaccuracies in the serial dilutions. Prepare fresh dilutions and confirm the concentration if possible.
-
A3: Ensure the ATP concentration in the assay is appropriate. High concentrations of ATP can compete with ATP-competitive inhibitors like this compound, leading to an apparent increase in the IC50 value. The ATP concentration should be at or near the Km for the enzyme.
-
A4: Check for inhibitor precipitation. At higher concentrations, this compound might precipitate out of the assay buffer. Visually inspect the wells and consider testing the solubility of the compound in the assay buffer.
Q: I am seeing high variability between replicate wells.
-
A1: Review your pipetting technique. Inconsistent volumes of enzyme, inhibitor, or substrate can lead to high variability. Use calibrated pipettes and ensure proper mixing.
-
A2: Ensure proper mixing of reagents. All components of the assay should be thoroughly mixed before dispensing into the assay plate.
-
A3: Check for edge effects on the plate. Evaporation from the outer wells of a microplate can concentrate reagents and affect results. Consider not using the outermost wells or filling them with buffer.
Cellular p-SLP76 Assays
Q: I am not observing a decrease in p-SLP76 levels after treatment with this compound.
-
A1: Confirm that the T-cells are properly stimulated. Inadequate TCR stimulation (e.g., with anti-CD3/CD28 antibodies) will result in low basal levels of p-SLP76, making it difficult to observe a decrease with inhibitor treatment. Titrate the concentration of stimulating antibodies and the stimulation time.
-
A2: Check the cell permeability of this compound. While most small molecule inhibitors are cell-permeable, issues with permeability can arise. Ensure the pre-incubation time with the inhibitor is sufficient for it to enter the cells and engage the target before stimulation.
-
A3: Verify the specificity of your p-SLP76 (Ser376) antibody. Use a well-validated antibody and include appropriate controls, such as unstimulated cells and cells treated with a positive control inhibitor.
-
A4: Ensure the cell lysates are prepared correctly. Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of SLP-76.
Q: I am observing significant cell death at higher concentrations of this compound.
-
A1: Perform a cytotoxicity assay. Determine the concentration range at which this compound is non-toxic to your cells. Use concentrations below the toxic threshold for your p-SLP76 experiments.
-
A2: Reduce the incubation time with the inhibitor. If longer incubation times are causing toxicity, a shorter pre-incubation period may be sufficient for target engagement without compromising cell viability.
-
A3: Check the quality of the DMSO used to dissolve the inhibitor. High concentrations of low-quality DMSO can be toxic to cells. Use a high-purity, cell-culture grade DMSO and keep the final concentration in the media low (typically ≤ 0.1%).
Experimental Protocols
Biochemical Kinase Selectivity Assay (ADP-Glo™ Format)
This protocol is adapted for determining the IC50 of this compound against MAP4K family members.
Materials:
-
Recombinant human MAP4K enzymes (HPK1, GCK, GLK, HGK, KHS, MINK1)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase-specific substrate (e.g., Myelin Basic Protein (MBP) for HPK1)
-
ATP
-
Kinase Assay Buffer
-
384-well white assay plates
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the appropriate buffer with a final DMSO concentration that is consistent across all wells.
-
Prepare Reagent Mixes:
-
Enzyme Preparation: Dilute each MAP4K enzyme to its optimal concentration in Kinase Assay Buffer.
-
Substrate/ATP Mix: Prepare a solution containing the kinase-specific substrate and ATP at the desired concentration (typically at the Km of ATP for each kinase) in Kinase Assay Buffer.
-
-
Assay Plate Setup:
-
Add 1 µL of the this compound serial dilutions or control (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of the diluted enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to each well.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular p-SLP76 (Ser376) Inhibition Assay (ELISA Format)
This protocol describes the measurement of HPK1 inhibition in a cellular context.
Materials:
-
Jurkat T-cells or primary human T-cells
-
This compound
-
Anti-CD3 and Anti-CD28 antibodies for stimulation
-
Cell lysis buffer with protease and phosphatase inhibitors
-
p-SLP76 (Ser376) sandwich ELISA kit
-
96-well tissue culture plates
Procedure:
-
Cell Plating: Seed Jurkat cells or primary T-cells in a 96-well plate at an appropriate density.
-
Inhibitor Treatment: Add serial dilutions of this compound to the cells. Include a DMSO vehicle control.
-
Pre-incubation: Incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
TCR Stimulation: Add a pre-determined optimal concentration of anti-CD3 and anti-CD28 antibodies to stimulate the cells. Include an unstimulated control.
-
Stimulation Incubation: Incubate for the optimal duration to induce SLP-76 phosphorylation (e.g., 15-30 minutes).
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Aspirate the supernatant.
-
Lyse the cells by adding cold lysis buffer.
-
Incubate on ice for 10-15 minutes.
-
Clarify the lysates by centrifugation.
-
-
p-SLP76 ELISA:
-
Follow the manufacturer's protocol for the p-SLP76 (Ser376) ELISA kit. This typically involves adding the cell lysates to antibody-coated wells, followed by incubation with detection antibodies and a substrate.
-
-
Data Acquisition: Read the absorbance on a plate reader.
-
Data Analysis: Normalize the p-SLP76 signal to the total protein concentration in each lysate. Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
References
- 1. biofeng.com [biofeng.com]
- 2. wp.ryvu.com [wp.ryvu.com]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 4. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.cn [tools.thermofisher.cn]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Hpk1-IN-14 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the HPK1 inhibitor, Hpk1-IN-14, in cancer cell lines.
FAQs: Understanding and Overcoming this compound Resistance
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1. HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1][2][3] In the context of cancer, tumors can exploit this pathway to suppress the immune response.[1] By inhibiting HPK1, this compound is designed to enhance T-cell activation and proliferation, thereby promoting an anti-tumor immune response.[1][4]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced response. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to kinase inhibitors in cancer cells typically arises from two main mechanisms:
-
On-target resistance: This involves genetic alterations in the drug target itself.[5] For this compound, this could be a mutation in the HPK1 gene that prevents the inhibitor from binding effectively.[5]
-
Bypass pathway activation: The cancer cells may activate alternative signaling pathways to circumvent the effects of HPK1 inhibition.[5][6] This could involve the upregulation of other kinases or signaling molecules that reactivate downstream pathways, such as the PI3K/AKT or MAPK pathways, independently of HPK1.[5][6]
Q3: How can I confirm that my cell line has developed resistance to this compound?
To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 (half-maximal inhibitory concentration) of this compound in your suspected resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value (typically 3-fold or higher) is a strong indicator of acquired resistance.
Q4: What are the first troubleshooting steps I should take if I suspect this compound resistance?
-
Verify Drug Integrity: Ensure that your stock of this compound has not degraded. Prepare a fresh solution and repeat the cell viability assay.
-
Cell Line Authentication: Confirm the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Mycoplasma Testing: Check your cell cultures for mycoplasma contamination, as this can affect cellular responses to drugs.
-
Re-evaluate IC50: Perform a new dose-response curve to confirm the shift in IC50.
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a structured approach to identifying the potential cause of resistance and suggests experimental strategies to overcome it.
Problem 1: Increased IC50 of this compound in Long-Term Cultures
Possible Cause: Development of acquired resistance through genetic or signaling pathway alterations.
Suggested Solutions & Experimental Protocols:
| Experimental Approach | Objective | Brief Protocol |
| HPK1 Gene Sequencing | To identify potential mutations in the HPK1 kinase domain that could interfere with this compound binding. | 1. Isolate genomic DNA from both sensitive and resistant cell lines. 2. Amplify the HPK1 kinase domain using PCR. 3. Sequence the PCR products and compare the sequences to identify any mutations in the resistant line. |
| Phospho-Proteomic Analysis | To identify upregulated signaling pathways that may be compensating for HPK1 inhibition. | 1. Treat sensitive and resistant cells with this compound. 2. Lyse the cells and perform mass spectrometry-based phospho-proteomics to identify differentially phosphorylated proteins, which can indicate activated bypass pathways. |
| Western Blotting for Key Signaling Nodes | To validate the findings from phospho-proteomic analysis by examining the activation state of specific proteins in suspected bypass pathways (e.g., p-AKT, p-ERK). | 1. Treat sensitive and resistant cells with this compound. 2. Prepare cell lysates and perform Western blotting using antibodies against total and phosphorylated forms of key signaling proteins. |
| Combination Therapy Screening | To identify drugs that can re-sensitize resistant cells to this compound by targeting the identified bypass pathways. | 1. Treat resistant cells with a fixed concentration of this compound in combination with a library of inhibitors targeting various signaling pathways (e.g., PI3K, MEK inhibitors). 2. Assess cell viability to identify synergistic combinations. |
Problem 2: Heterogeneous Response to this compound within a Cell Population
Possible Cause: Existence of a sub-population of cells with intrinsic or early-acquired resistance.
Suggested Solutions & Experimental Protocols:
| Experimental Approach | Objective | Brief Protocol |
| Single-Cell Cloning | To isolate and characterize subpopulations with varying sensitivity to this compound. | 1. Seed cells at a very low density in a 96-well plate to obtain single colonies. 2. Expand the clones and determine the IC50 of this compound for each clone. |
| Flow Cytometry with Viability Dyes | To quantify the percentage of resistant cells within the population after drug treatment. | 1. Treat the heterogeneous cell population with a lethal dose of this compound. 2. Stain the cells with a viability dye (e.g., Propidium Iodide) and analyze by flow cytometry to determine the percentage of surviving (resistant) cells. |
Quantitative Data Summary (Illustrative)
The following table provides an example of how to present quantitative data when comparing sensitive and resistant cell lines. Note: This data is for illustrative purposes only.
| Cell Line | This compound IC50 (nM) | Fold Resistance | p-SLP-76 (S376) Inhibition at 100 nM this compound (% of control) | p-AKT (S473) Levels (Relative to control) |
| Parental Jurkat | 50 | 1 | 95% | 1.0 |
| This compound Resistant Jurkat | 1500 | 30 | 20% | 3.5 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Cancer cell line of interest (e.g., Jurkat for leukemia)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
96-well plates
-
Standard cell culture equipment
Procedure:
-
Determine Initial IC50: Perform a dose-response experiment to determine the initial IC50 of this compound for the parental cell line.
-
Initial Treatment: Culture the cells in their complete medium containing this compound at a concentration equal to the IC50.
-
Monitor Cell Growth: Monitor the cells for signs of recovery and proliferation. Initially, a significant amount of cell death is expected.
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat Dose Escalation: Continue this process of adaptation and dose escalation until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50).
-
Characterize Resistant Population: Periodically, and at the end of the selection process, determine the IC50 of the resistant cell population to quantify the level of resistance.
-
Establish a Stable Resistant Line: Once the desired level of resistance is achieved, culture the cells in a maintenance dose of this compound to ensure the stability of the resistant phenotype.
Protocol 2: Western Blot for HPK1 Pathway and Bypass Signaling
Materials:
-
Parental and this compound resistant cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-HPK1, anti-p-SLP-76 (S376), anti-SLP-76, anti-p-AKT (S473), anti-AKT, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Seed both parental and resistant cells. Treat with this compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Methodological Workflow to Analyze Synthetic Lethality and Drug Synergism in Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Hpk1-IN-14 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the in vivo toxicity of Hpk1-IN-14.
Disclaimer
This compound is a potent inhibitor of Hematopoietic Progenitor Kinase 1 (Hpk1) intended for research use only. [1] Specific in vivo toxicity and administration protocols for this compound have not been extensively published. The information provided herein is based on general knowledge of small molecule kinase inhibitors and published data on other Hpk1 inhibitors. Researchers must conduct their own dose-finding and toxicity studies to determine the optimal and safest experimental conditions for their specific models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Hpk1, a serine/threonine kinase predominantly expressed in hematopoietic cells.[2] Hpk1 acts as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[2][3][4] Upon TCR activation, Hpk1 is recruited to the plasma membrane and phosphorylates downstream targets, including the adaptor protein SLP-76.[3][5] This phosphorylation leads to the downregulation of signaling pathways required for T-cell activation and proliferation.[5] By inhibiting Hpk1, this compound is expected to block this negative feedback loop, thereby enhancing T-cell activation and anti-tumor immune responses.[2][4]
Q2: What are the potential in vivo toxicities associated with Hpk1 inhibitors?
A2: Clinical trials of several Hpk1 inhibitors have provided insights into potential toxicities in humans. The most commonly reported treatment-related adverse events are generally manageable and include gastrointestinal issues and fatigue.
| Hpk1 Inhibitor | Common Adverse Events (Any Grade) | Grade ≥3 Adverse Events | Clinical Trial Identifier |
| CFI-402411 | Diarrhea, nausea, dyspepsia, fatigue[5] | None reported as related to the study drug[5] | NCT04521413[6] |
| NDI-101150 | Nausea, vomiting, diarrhea, fatigue[7][8] | 12.8% of patients reported Grade ≥3 TRAEs[7] | NCT05128487[7] |
| BGB-15025 | Nausea, diarrhea, fatigue, vomiting[6] | 3 deaths and 12.2% discontinuation due to TRAEs in combination therapy[6] | NCT04649385[6] |
| GRC54276 | Not specified in detail, but well-tolerated at tested doses[9] | 2 patients reported Grade ≥3 TRAEs[9] | NCT05878691[6] |
Preclinical studies with a novel Hpk1 inhibitor from Insilico Medicine showed good tolerability in mice at doses up to 1000 mg/kg, with only minor changes in body weight.[10]
Q3: How can I formulate this compound for in vivo administration, especially if it has poor solubility?
A3: Many kinase inhibitors are poorly soluble in aqueous solutions.[11] A common strategy for in vivo administration of such compounds in preclinical models is to use a vehicle that enhances solubility. A typical formulation for oral gavage in mice might consist of a mixture of DMSO, PEG300 (polyethylene glycol 300), and ethanol. For example, a solvent comprising 50% DMSO, 40% PEG300, and 10% ethanol has been used to improve the solubility of other poorly soluble compounds for oral administration in mice.[12] It is crucial to perform solubility and stability testing of this compound in your chosen vehicle before in vivo administration.
Troubleshooting Guides
Issue 1: Observed In Vivo Toxicity (e.g., weight loss, lethargy, gastrointestinal distress)
| Potential Cause | Troubleshooting Steps |
| Dose is too high | - Perform a dose-ranging study to determine the maximum tolerated dose (MTD). - Start with a low dose and escalate gradually while monitoring for signs of toxicity. |
| Off-target effects | - Profile this compound against a panel of related kinases (e.g., other MAP4K family members) to assess its selectivity.[13] - If off-target activity is suspected, consider using a structurally different Hpk1 inhibitor as a control. |
| Formulation/Vehicle toxicity | - Administer the vehicle alone to a control group of animals to assess its toxicity. - Consider alternative, less toxic vehicles if necessary. |
| Route of administration | - The route of administration can influence toxicity.[14] If using intraperitoneal (IP) injection, consider oral gavage (PO) as it may be better tolerated for some compounds.[12] |
Issue 2: Lack of In Vivo Efficacy
| Potential Cause | Troubleshooting Steps |
| Insufficient drug exposure | - Perform pharmacokinetic (PK) studies to determine the bioavailability and half-life of this compound. - Adjust the dose and/or dosing frequency based on PK data. |
| Poor formulation | - Ensure this compound is fully dissolved in the vehicle. - Consider alternative formulation strategies to improve solubility and absorption. |
| Target engagement is not achieved | - Develop a pharmacodynamic (PD) assay to confirm that this compound is inhibiting its target in vivo. A common PD marker for Hpk1 inhibition is the phosphorylation of SLP-76 (pSLP-76).[7][10] - Collect tumor or tissue samples at various time points after administration to assess the level of target inhibition. |
| The animal model is not appropriate | - Ensure that Hpk1 is expressed and plays a functional role in the chosen tumor model. |
Experimental Protocols
General Protocol for In Vivo Administration of a Poorly Soluble Kinase Inhibitor in Mice
This is a general guideline and must be optimized for this compound.
1. Formulation Preparation: a. Based on preliminary solubility tests, prepare a stock solution of this compound in a suitable solvent (e.g., 100% DMSO). b. On the day of administration, prepare the final dosing solution by diluting the stock solution in a vehicle designed to maintain solubility and be well-tolerated by the animals. A common vehicle for oral gavage is a mixture of DMSO, PEG300, and saline or water. A final concentration of DMSO should ideally be kept below 10%. For example, a vehicle could be 10% DMSO, 40% PEG300, and 50% sterile water. c. Ensure the final solution is clear and free of precipitation. Gentle warming and vortexing may be required.
2. Animal Dosing: a. Acclimatize animals to the experimental conditions before the start of the study. b. Administer this compound or vehicle control to the animals via the chosen route (e.g., oral gavage). The volume administered should be based on the animal's body weight (e.g., 10 mL/kg for mice). c. The dosing frequency (e.g., once daily, twice daily) should be determined based on the pharmacokinetic profile of the compound.
3. Monitoring: a. Monitor the animals daily for any signs of toxicity, including changes in body weight, food and water intake, activity level, and posture. b. For efficacy studies, measure tumor volume or other relevant endpoints at predetermined intervals.
4. Pharmacodynamic Analysis: a. At the end of the study, or at specific time points, collect tissues of interest (e.g., tumor, spleen, lymph nodes). b. Process the tissues to prepare cell lysates or single-cell suspensions. c. Analyze the levels of a pharmacodynamic biomarker, such as the phosphorylation of SLP-76, by Western blot or flow cytometry to confirm target engagement.
Visualizations
Caption: Hpk1 signaling pathway in T-cells and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo testing of this compound.
Caption: Logical troubleshooting workflow for in vivo experiments with this compound.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. onclive.com [onclive.com]
- 7. ascopubs.org [ascopubs.org]
- 8. HPK1 inhibitor NDI-101150 shows safety and antitumour activity in ccRCC - ecancer [ecancer.org]
- 9. PB2258: PHASE 1 FIRST IN HUMAN STUDY EVALUATING THE SAFETY, TOLERABILITY, PHARMACOKINETICS AND EFFICACY OF GRC54276, A NOVEL HPK1 THRONINE-KINASE INHIBITOR, IN ADVANCED SOLID TUMOURS AND LYMPHOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 11. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel selective HPK1 inhibitors for cancer treatment disclosed | BioWorld [bioworld.com]
- 14. Using Inhibitors In Vivo [sigmaaldrich.com]
ensuring stability of Hpk1-IN-14 in solution
Welcome to the technical support center for Hpk1-IN-14, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and effective use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound is a small molecule inhibitor of HPK1, a serine/threonine kinase that acts as a negative regulator of T-cell and B-cell receptor signaling.[1][2] By inhibiting HPK1, this compound can enhance immune cell activation, making it a valuable tool for research in immuno-oncology, inflammation, and autoimmune diseases.[3]
Q2: What are the basic chemical properties of this compound?
A2: The key chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₂₃FN₆O₂ |
| Molecular Weight | 446.48 g/mol [4] |
| CAS Number | 2734168-45-5[4] |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO (e.g., 10 mM) |
Q3: How should I store this compound powder and solutions?
A3: Proper storage is crucial to maintain the integrity of this compound.
-
Powder: Store the solid compound at -20°C.[5]
-
Stock Solutions (in DMSO): Aliquot and store at -80°C for long-term stability.[5] Avoid repeated freeze-thaw cycles. For short-term storage (up to one month), -20°C may be acceptable for some HPK1 inhibitors, but -80°C is recommended for optimal stability.[6]
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[3] Ensure the use of anhydrous, high-purity DMSO to minimize degradation.
Troubleshooting Guides
Issue 1: Precipitation of this compound in aqueous solutions.
-
Problem: this compound, like many kinase inhibitors, has low aqueous solubility and may precipitate when diluted from a DMSO stock solution into aqueous buffers or cell culture media.
-
Troubleshooting Steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically ≤ 0.5%) to minimize solvent-induced artifacts, but high enough to maintain solubility.
-
Working Solution Preparation: Prepare fresh working solutions from your frozen DMSO stock for each experiment. Do not store this compound in aqueous solutions for extended periods.
-
Solubilizing Agents: For in vivo studies, consider using formulation vehicles such as corn oil or aqueous solutions containing solubilizing agents like SBE-β-CD (sulfobutylether-β-cyclodextrin).
-
Sonication/Warming: If precipitation occurs upon dilution, gentle warming (e.g., to 37°C) and/or brief sonication may help to redissolve the compound. However, be cautious as excessive heat can degrade the compound.
-
Issue 2: Inconsistent or lower-than-expected activity in cell-based assays.
-
Problem: The observed potency of this compound is lower than expected, or results are not reproducible.
-
Troubleshooting Steps:
-
Compound Stability: As outlined above, ensure proper storage and handling to prevent degradation. Prepare fresh dilutions for each experiment.
-
Cell Culture Conditions:
-
Serum Protein Binding: Small molecules can bind to serum proteins (e.g., albumin) in cell culture media, reducing the effective concentration of the inhibitor. Consider this when determining the optimal concentration range.
-
Cell Density: High cell densities can lead to increased metabolism of the compound. Standardize cell seeding densities across experiments.
-
-
Assay Protocol:
-
Incubation Time: Optimize the incubation time with this compound. Insufficient time may not allow for full target engagement, while prolonged incubation could lead to compound degradation or off-target effects.
-
ATP Concentration: In cell-free kinase assays, the concentration of ATP can affect the apparent IC₅₀ of ATP-competitive inhibitors. Standardize the ATP concentration in your assays.
-
-
Issue 3: Potential off-target effects.
-
Problem: Observed cellular phenotype may not be solely due to HPK1 inhibition.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a full dose-response analysis to identify a concentration range where the effect is specific to HPK1 inhibition.
-
Control Compounds: Include a structurally distinct HPK1 inhibitor as a positive control to confirm that the observed phenotype is due to HPK1 inhibition. A negative control compound with a similar chemical scaffold but no activity against HPK1 is also recommended.
-
Target Engagement Assay: Directly measure the phosphorylation of a downstream target of HPK1, such as SLP-76 at Ser376, to confirm that this compound is engaging its target at the concentrations used.[7]
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly and/or sonicate in a water bath until the compound is fully dissolved.
-
Aliquot the stock solution into single-use volumes in amber-colored tubes to protect from light.
-
Store the aliquots at -80°C.
-
Protocol 2: General In Vitro HPK1 Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to determine the IC₅₀ of this compound. Specific conditions may need to be optimized for your experimental setup.
-
Materials:
-
Recombinant human HPK1 enzyme
-
HPK1 substrate (e.g., Myelin Basic Protein, MBP)
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
White, opaque 96- or 384-well plates
-
-
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in kinase assay buffer containing a constant percentage of DMSO (e.g., 1%). Include a DMSO-only control (vehicle).
-
Reaction Setup:
-
Add the diluted this compound or vehicle control to the wells of the assay plate.
-
Add the HPK1 enzyme and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for HPK1.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Visualizations
Caption: HPK1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC₅₀ of this compound.
References
- 1. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 3. This compound - Immunomart [immunomart.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
Technical Support Center: Hpk1-IN-14 and Related Kinase Inhibitors
Welcome to the technical support center for Hpk1 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving Hpk1-IN-14 and other related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Hpk1 inhibitors?
A1: Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, including the adaptor protein SLP-76 at serine 376.[3][4] This phosphorylation event leads to the recruitment of the 14-3-3 protein, causing the dissociation of the SLP-76 signaling complex, followed by its degradation.[4][5] This cascade ultimately dampens T-cell activation and proliferation.[2] Hpk1 inhibitors work by blocking the kinase activity of HPK1, preventing the phosphorylation of its targets.[2] This action disrupts the negative feedback loop, leading to sustained T-cell activation, enhanced cytokine production (e.g., IL-2), and a more robust anti-tumor immune response.[2][6][7]
Q2: I am seeing weaker than expected inhibition in my cellular assay compared to the biochemical IC50. Why might this be?
A2: Discrepancies between biochemical and cellular assay results are common in kinase inhibitor studies. Several factors can contribute to this:
-
Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target at sufficient concentrations.
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Plasma Protein Binding: If your cell culture medium contains serum, the inhibitor may bind to proteins like albumin, reducing its free concentration and availability to enter the cell.
-
High Intracellular ATP Concentration: Most kinase inhibitors are ATP-competitive. The concentration of ATP in a cell (millimolar range) is much higher than that used in many biochemical assays (micromolar range). This high level of the natural substrate can outcompete the inhibitor, leading to a higher apparent IC50 in a cellular context.
-
Compound Stability and Metabolism: The inhibitor may be unstable in culture medium or rapidly metabolized by the cells into an inactive form.
Q3: My Hpk1 inhibitor is showing effects in Hpk1 knockout (KO) cells. What does this mean?
A3: Observing a phenotype in Hpk1 KO cells strongly suggests that the inhibitor has one or more off-target effects. The observed cellular response is likely due to the inhibition of another kinase or protein that is still present in the KO cells. To confirm that an inhibitor's effect is on-target, it is crucial to show a lack of efficacy in a relevant KO cell line.[8] Identifying the potential off-target(s) would require further investigation, such as kinome-wide profiling.
Q4: Could inhibiting Hpk1 have unintended negative consequences?
A4: While Hpk1 is a promising immuno-oncology target, there are potential complexities. Some studies suggest that Hpk1 may function as a tumor suppressor in certain contexts, such as in early-stage pancreatic intraepithelial neoplasia (PanIN).[1] In such cases, inhibiting Hpk1 could potentially promote tumor progression.[1] Therefore, it is important to characterize the expression and role of Hpk1 in your specific cancer model. Additionally, Hpk1 has scaffolding functions independent of its kinase activity; a small molecule kinase inhibitor may not affect these, leading to unexpected biological outcomes.[1]
Troubleshooting Guide
Issue 1: No or Weak Inhibition of Target in Cellular Assay
| Possible Cause | Recommended Action |
| Poor Cell Permeability | Use a cell permeability assay (e.g., PAMPA) to assess the compound. If permeability is low, consider structural modifications if you are in a drug development setting. |
| High Protein Binding in Media | Perform the assay in serum-free or low-serum medium for a short duration. Compare results with and without serum to assess the impact. |
| Compound Instability/Metabolism | Assess compound stability in your specific cell culture medium over the time course of the experiment using LC-MS. |
| Incorrect Assay Endpoint | Ensure the downstream readout is appropriate. For Hpk1, direct measurement of SLP-76 phosphorylation at Ser376 is a proximal and reliable biomarker.[9] Cytokine readouts like IL-2 are more distal and can be influenced by other pathways. |
| High Cell Density | Overly confluent cells can have altered signaling pathways. Ensure you are using a consistent and appropriate cell density for your experiments. |
Issue 2: High Background Signal or Assay Interference
| Possible Cause | Recommended Action |
| Compound Autoflorescence | If using a fluorescence-based readout, measure the fluorescence of the compound alone at the assay wavelength. If it interferes, consider a different detection method (e.g., luminescence or ELISA).[10] |
| Non-specific Inhibition | Some compounds can inhibit by forming aggregates or chelating necessary cofactors.[10] Run control experiments, such as including a non-specific detergent (e.g., Triton X-100) to disrupt aggregation. |
| Reagent Impurity | Impurities in ATP, substrates, or buffers can affect reaction kinetics.[10] Use high-quality, fresh reagents. |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Recommended Action |
| Variable Reagent Concentrations | Always prepare fresh dilutions of ATP and inhibitor from validated stocks for each experiment. Kinase inhibitor potency is highly sensitive to ATP concentration.[11] |
| Cell Passage Number | Use cells within a consistent and limited passage number range. High-passage cells can exhibit altered signaling and gene expression. |
| DMSO Concentration | Ensure the final DMSO concentration is consistent across all wells (including controls) and is kept at a low level (typically <0.5%) that does not impact kinase activity.[10] |
| Variable Incubation Times | Adhere strictly to optimized incubation times for inhibitor pre-incubation, kinase reaction, and signal development steps. |
Quantitative Data for Representative Hpk1 Inhibitors
Note: Data for the specific compound this compound is not extensively published. The following tables provide data for other well-characterized Hpk1 inhibitors to serve as a reference for expected potency and selectivity.
Table 1: Biochemical and Cellular Potency of Hpk1 Inhibitors
| Compound | Biochemical HPK1 IC50 | Cellular pSLP76 IC50 (Jurkat cells) | Cellular IL-2 EC50 (Primary T-cells) | Reference |
| Compound "I" | 0.2 nM | 3 nM | 1.5 nM | [6] |
| Compound K | 2.6 nM | 0.6 µM (PBMC assay) | N/A | [3] |
| XHS | 2.6 nM | N/A | N/A | [12] |
| XHV | 89 nM | N/A | N/A | [12] |
| Sunitinib | 15 nM | N/A | N/A | [4] |
Table 2: Kinase Selectivity Profile for Representative Hpk1 Inhibitors
| Compound | HPK1 IC50 | JAK1 IC50 | JAK2 IC50 | CDK2 IC50 | Selectivity (Fold vs. HPK1) | Reference |
| XHS | 2.6 nM | 1952.6 nM | N/A | N/A | JAK1: 751x | [12] |
| XHV | 89 nM | 9968 nM | N/A | N/A | JAK1: 112x | [12] |
| Compound 17 | 31 nM | >2900 nM | >1900 nM | >2400 nM | JAK1: >95x, JAK2: >61x, CDK2: >77x | [13] |
| Compound 18 | 2.6 nM | >10000 nM | >10000 nM | 114 nM | JAK1: >3800x, JAK2: >3800x, CDK2: 44x | [13] |
Experimental Protocols
Protocol 1: Biochemical HPK1 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from standard luminescent kinase assays that measure ADP production as an indicator of kinase activity.
-
Reagent Preparation:
-
Prepare Kinase Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl2, 0.015% Brij-35, 2 mM DTT.
-
Dilute recombinant Hpk1 enzyme and a suitable substrate (e.g., a fluorescently labeled peptide[14] or Myelin Basic Protein[7]) in Kinase Buffer.
-
Prepare a 2X ATP solution in Kinase Buffer (e.g., 20 µM, near the Km(ATP) for robust inhibitor characterization).[11]
-
Prepare serial dilutions of this compound in 100% DMSO, then dilute into Kinase Buffer to create 4X inhibitor solutions. The final DMSO concentration in the assay should be ≤0.5%.
-
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of 4X this compound or DMSO vehicle control to the appropriate wells.
-
Add 5 µL of 2X Enzyme/Substrate mix to all wells.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of 2X ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure ADP production by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate percent inhibition relative to DMSO controls.
-
Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Phospho-SLP76 (Ser376) Assay
This protocol measures the direct downstream target of Hpk1 in a cellular context.
-
Cell Culture:
-
Culture Jurkat T-cells in RPMI medium supplemented with 10% FBS and Penicillin/Streptomycin.
-
The day before the assay, seed cells in fresh media to ensure they are in the logarithmic growth phase.
-
-
Assay Procedure:
-
Harvest and wash Jurkat cells, then resuspend in serum-free RPMI at a density of 1x10^6 cells/mL.
-
Add cells to a 96-well plate.
-
Add this compound at various concentrations and pre-incubate for 1-2 hours at 37°C.
-
Stimulate the T-cell receptor by adding anti-CD3/anti-CD28 antibodies or beads.
-
Incubate for 15-30 minutes at 37°C.
-
Immediately stop the stimulation by lysing the cells in a buffer containing phosphatase and protease inhibitors.
-
Quantify the level of phosphorylated SLP-76 (Ser376) and total SLP-76 in the cell lysates using a sandwich ELISA kit or Western blotting.[9]
-
-
Data Analysis:
-
Normalize the pSLP76 signal to the total SLP76 signal for each condition.
-
Calculate percent inhibition of pSLP76 phosphorylation relative to the stimulated DMSO control.
-
Determine the cellular IC50 by plotting percent inhibition against log[inhibitor].
-
Visualizations
Caption: Hpk1 signaling pathway in T-cells and point of inhibition.
Caption: General experimental workflow for inhibitor characterization.
Caption: Troubleshooting decision tree for unexpected inhibitor results.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 7. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
controlling for DMSO effects in Hpk1-IN-14 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Hpk1-IN-14 in their experiments. The focus is on understanding and controlling for the effects of the common solvent, Dimethyl Sulfoxide (DMSO), to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2][3] HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells and functions as a negative regulator of T-cell receptor (TCR) signaling.[4][5] Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, most notably the adaptor protein SLP-76. This phosphorylation leads to the degradation of SLP-76, which dampens T-cell activation and proliferation. This compound blocks the kinase activity of HPK1, thereby preventing this negative feedback loop and enhancing T-cell activation and effector functions.[4]
Q2: Why is DMSO used as a solvent for this compound?
Like many small molecule inhibitors, this compound is hydrophobic and has low solubility in aqueous solutions. DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it an ideal vehicle for delivering this compound to cells in culture.
Q3: What are the potential effects of DMSO on my cells, particularly T-cells?
While essential for solubilizing this compound, DMSO itself can have significant biological effects, especially on sensitive immune cells like T-lymphocytes. These effects are concentration-dependent and can include:
-
Inhibition of T-cell activation: DMSO can reduce the expression of key activation markers such as CD69, CD25, and CD154.[2][6]
-
Reduced cytokine production: The secretion of important cytokines like IL-2, IL-4, IL-21, and TNF-α can be diminished by DMSO.[1][2][6]
-
Decreased cell proliferation: Higher concentrations of DMSO can inhibit T-cell proliferation.[2]
-
Altered signaling pathways: DMSO has been shown to inhibit the phosphorylation of MAP kinases like JNK and p38, which are downstream of HPK1.
-
Cytotoxicity: At concentrations of 2% and above, DMSO can be cytotoxic to Jurkat and Molt-4 T-cell lines.[7]
Q4: What is a safe concentration of DMSO to use in my experiments?
The ideal final concentration of DMSO should be as low as possible while ensuring the solubility of this compound. A general guideline is to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%, to minimize off-target effects. It is crucial to perform a DMSO tolerance test on your specific cell type and for your specific experimental duration to determine the maximal concentration that does not significantly affect the readouts you are measuring.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly low T-cell activation in all samples, including positive controls. | 1. High DMSO concentration: The final DMSO concentration in your assay may be too high, leading to general suppression of T-cell activation. 2. Suboptimal stimulation: The concentration or activity of your T-cell activators (e.g., anti-CD3/CD28 antibodies, antigens) may be insufficient. 3. Cell health: The primary T-cells or cell line may have poor viability or be in a suboptimal growth phase. | 1. Verify and lower DMSO concentration: Calculate the final DMSO concentration in all wells. If it exceeds 0.5%, repeat the experiment with a lower concentration. Always include a "vehicle control" with the same DMSO concentration as your inhibitor-treated samples. 2. Optimize stimulation conditions: Titrate your T-cell activators to ensure a robust response in your positive controls. 3. Check cell viability: Perform a viability assay (e.g., Trypan Blue, Live/Dead stain) before starting the experiment. Ensure cells are healthy and in the logarithmic growth phase. |
| This compound shows less efficacy than expected. | 1. Inadequate inhibitor concentration: The concentration of this compound may be too low to effectively inhibit HPK1. 2. DMSO effect masking inhibitor efficacy: The suppressive effect of DMSO on T-cell activation may be masking the enhancing effect of this compound. 3. Inhibitor degradation: The inhibitor may have degraded due to improper storage or handling. | 1. Perform a dose-response curve: Test a range of this compound concentrations to determine the optimal working concentration for your assay. 2. Lower DMSO concentration and include proper controls: Reduce the final DMSO concentration to the lowest possible level. Compare the effect of this compound (in DMSO) to a vehicle control (DMSO only) to accurately assess the inhibitor's effect. 3. Ensure proper inhibitor handling: Store this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| High variability between replicate wells. | 1. Inconsistent DMSO or inhibitor concentration: Pipetting errors can lead to variations in the final concentrations of DMSO and this compound. 2. Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results. 3. Edge effects in the plate: Wells on the edge of the plate can be prone to evaporation, leading to increased concentrations of reagents. | 1. Use a master mix: Prepare a master mix of media containing the final concentration of DMSO or this compound to add to the cells, ensuring consistency. 2. Ensure proper cell mixing: Thoroughly mix your cell suspension before plating. 3. Avoid using outer wells: To minimize edge effects, avoid using the outermost wells of your culture plate for experimental samples. Fill them with sterile PBS or media instead. |
| Observed effects may be due to off-target activity. | 1. Inhibitor promiscuity: While potent for HPK1, this compound may inhibit other kinases at higher concentrations. 2. DMSO-induced signaling changes: DMSO can independently affect signaling pathways. | 1. Use the lowest effective concentration: Determine the lowest concentration of this compound that gives a significant effect to minimize the risk of off-target activity. If available, compare results with a structurally different HPK1 inhibitor. 2. Meticulous use of controls: Always include a vehicle-only (DMSO) control to differentiate the effects of the inhibitor from those of the solvent. |
Quantitative Data: Effects of DMSO on T-Cell Function
The following tables summarize the reported effects of different DMSO concentrations on various T-cell activation parameters. These values are intended as a guide; it is essential to validate these effects in your specific experimental system.
Table 1: Effect of DMSO on T-Cell Activation Marker Expression
| DMSO Concentration | % Inhibition of CD69 Expression (relative to no DMSO control) | % Inhibition of CD25 Expression (relative to no DMSO control) | % Inhibition of CD154 Expression (relative to no DMSO control) |
| 0.1% | Not significant | Not significant | ~17% |
| 0.25% | Not significant | Not significant | Significant inhibition |
| 0.5% | Not significant | ~18% | Significant inhibition |
| 1.0% | ~14% | ~30% | ~90% |
Data compiled from studies on human CD4+ T-cells stimulated with anti-CD3 antibodies.[2][6]
Table 2: Effect of DMSO on Cytokine Production by CD4+ T-Cells
| DMSO Concentration | % Inhibition of IL-4 Production (relative to no DMSO control) | % Inhibition of IL-21 Production (relative to no DMSO control) | % Inhibition of IL-22 Production (relative to no DMSO control) | % Inhibition of IFN-γ Production (relative to no DMSO control) |
| 0.25% | ~16% | ~24% | Not significant | Not significant |
| 0.5% | Significant inhibition | Significant inhibition | Not significant | Not significant |
| 1.0% | ~30% | ~52% | ~56% | Not significant |
Data compiled from studies on human CD4+ T-cells stimulated with anti-CD3/CD28 beads.[2][6]
Table 3: Effect of DMSO on T-Cell Proliferation and Viability
| DMSO Concentration | Effect on Proliferation | Effect on Viability (Jurkat cells) |
| 0.5% | Inhibition of CD4+ T-cell proliferation | Not significant |
| 1.0% | Abolished CD4+ T-cell proliferation | Not significant |
| 2.0% | - | Significant decrease in viability |
| ≥2.0% | - | Dose-dependent decrease in viability |
Data compiled from multiple sources.[2][7]
Experimental Protocols
Protocol 1: Determining DMSO Tolerance of T-Cells
This protocol is essential to establish the maximum non-interfering concentration of DMSO for your specific cell type and assay.
-
Cell Preparation: Culture your T-cells (e.g., primary human T-cells, Jurkat cells) to the desired density.
-
DMSO Dilution Series: Prepare a series of DMSO dilutions in your complete cell culture medium to achieve final concentrations ranging from 0.05% to 2.0% (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0%).
-
Cell Plating and Treatment: Plate your cells in a 96-well plate. Add the different concentrations of DMSO to the respective wells. Include a "no DMSO" control.
-
Stimulation: Add your chosen T-cell activator (e.g., anti-CD3/CD28 beads or plate-bound antibodies) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for the desired duration of your main experiment (e.g., 24, 48, or 72 hours).
-
Readout: Analyze your endpoint of interest (e.g., cell viability via MTT or Trypan Blue, expression of activation markers via flow cytometry, cytokine secretion via ELISA or CBA).
-
Analysis: Determine the highest concentration of DMSO that does not significantly affect your readout compared to the "no DMSO" control. This will be your maximum allowable DMSO concentration for subsequent experiments.
Protocol 2: T-Cell Activation Assay with this compound
This protocol provides a general framework for assessing the effect of this compound on T-cell activation.
-
This compound Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and does not exceed the predetermined tolerance level.
-
Cell Plating: Plate your T-cells at the desired density in a 96-well plate.
-
Pre-incubation with Inhibitor: Add the diluted this compound or vehicle control (medium with the same final DMSO concentration) to the cells and pre-incubate for 1-2 hours at 37°C.
-
Stimulation: Add your T-cell activator to the wells.
-
Incubation: Incubate the plate for the appropriate duration for your chosen readout (e.g., 6-24 hours for activation marker expression, 24-72 hours for cytokine production).
-
Readout and Analysis:
-
Phospho-SLP-76: For early time points, lyse the cells and perform Western blotting or flow cytometry for phosphorylated SLP-76 (Ser376) to confirm target engagement.
-
Activation Markers: Stain cells with fluorescently labeled antibodies against CD69, CD25, etc., and analyze by flow cytometry.
-
Cytokine Production: Collect the supernatant and measure cytokine levels using ELISA or a multiplex bead array.
-
Proliferation: For longer-term assays, use a proliferation assay such as CFSE dilution or a colorimetric method like MTT.
-
-
Data Interpretation: Compare the results from this compound-treated wells to the vehicle control wells to determine the specific effect of the inhibitor.
Visualizations
Caption: HPK1 Negative Feedback Loop in TCR Signaling.
Caption: Workflow for this compound T-Cell Activation Assay.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. This compound|CAS 2734168-45-5|DC Chemicals [dcchemicals.com]
- 2. This compound | HPK1抑制剂 | MCE [medchemexpress.cn]
- 3. This compound - Immunomart [immunomart.org]
- 4. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 7. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPK1 Inhibitors: Benchmarking Hpk1-IN-14 Against Leading Clinical and Preclinical Candidates
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, with a focus on positioning the research compound Hpk1-IN-14 alongside more extensively characterized inhibitors such as BGB-15025, CFI-402411, and a notable preclinical compound from Bristol Myers Squibb (BMS-Compound 24). This document synthesizes available experimental data on their biochemical potency, selectivity, cellular activity, and in vivo efficacy to support informed decisions in immuno-oncology research.
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, has emerged as a critical negative regulator of T-cell receptor (TCR) signaling. Its inhibition is a promising strategy to enhance anti-tumor immunity. A growing number of small molecule inhibitors are in development, each with distinct pharmacological profiles. This guide focuses on a comparative analysis of key HPK1 inhibitors.
Performance Comparison of HPK1 Inhibitors
The following tables summarize the quantitative data for this compound and other selected HPK1 inhibitors. This compound is included as a reference compound, for which public performance data is not available.
Table 1: Biochemical and Cellular Potency of HPK1 Inhibitors
| Compound | Target | Biochemical IC50 (nM) | Cellular Assay (pSLP-76 Inhibition) IC50 (nM) |
| This compound | HPK1 | Data not available | Data not available |
| BGB-15025 (BeiGene) | HPK1 | 1.04[1][2] | Potent inhibition of pSLP-76 demonstrated[1] |
| CFI-402411 (Treadwell Therapeutics) | HPK1 | 4.0 ± 1.3[3] | Biologically effective concentrations demonstrated by in vitro SLP-76 assay[4] |
| BMS-Compound 24 (Bristol Myers Squibb) | HPK1 | 2.6 ("Compound K")[5] | Data not available |
Table 2: Kinase Selectivity Profile
| Compound | Selectivity Profile |
| This compound | Data not available |
| BGB-15025 | Good selectivity against other MAP4K family members[1][2] |
| CFI-402411 | Data not available |
| BMS-Compound 24 | >50-fold selectivity against MAP4K family members, including GLK (MAP4K3)[5][6] |
Table 3: In Vivo Performance
| Compound | Animal Model | Efficacy |
| This compound | Data not available | Data not available |
| BGB-15025 | GL261, CT26, and EMT-6 syngeneic tumor models | Anti-tumor activity as a single agent and in combination with an anti-PD-1 antibody[1] |
| CFI-402411 | Syngeneic cancer models | Preclinical activity demonstrated[3] |
| BMS-Compound 24 | MC38 syngeneic tumor model | Robust efficacy in combination with an anti-PD-1 antibody[2] |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the context in which these inhibitors function and are evaluated, the following diagrams illustrate the HPK1 signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: HPK1 Signaling Pathway in T-Cells.
Caption: Experimental Workflow for HPK1 Inhibitor Characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used in the characterization of HPK1 inhibitors.
Biochemical Kinase Activity Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay measures the binding and displacement of a fluorescently labeled ATP-competitive tracer to the HPK1 kinase.
-
Reagent Preparation :
-
Prepare a 4X solution of the test compound (e.g., this compound) by serial dilution in kinase buffer.
-
Prepare a 2X kinase/antibody mixture containing the HPK1 enzyme and a europium-labeled anti-tag antibody.
-
Prepare a 4X tracer solution (Alexa Fluor™ 647-labeled).
-
-
Assay Procedure :
-
In a 384-well plate, add 4 µL of the 4X test compound.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Initiate the binding reaction by adding 4 µL of the 4X tracer solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Data Acquisition :
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
The FRET signal is generated by the proximity of the europium-labeled antibody to the Alexa Fluor™ 647-labeled tracer when both are bound to HPK1.
-
Inhibitor binding displaces the tracer, leading to a decrease in the FRET signal.
-
IC50 values are calculated from the dose-response curve of the inhibitor.
-
Cellular Phospho-SLP-76 (Ser376) Assay
This assay quantifies the phosphorylation of the HPK1 substrate SLP-76 in a cellular context, typically using Jurkat T-cells or peripheral blood mononuclear cells (PBMCs).
-
Cell Culture and Treatment :
-
Culture Jurkat T-cells in appropriate media (e.g., RPMI + 10% FBS).
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the HPK1 inhibitor for a specified time (e.g., 1 hour).
-
Stimulate the T-cell receptor pathway, for example, by adding anti-CD3/anti-CD28 antibodies or a superantigen.
-
-
Cell Lysis and Detection :
-
Lyse the cells using a buffer containing protease and phosphatase inhibitors.
-
The level of phosphorylated SLP-76 (Ser376) in the cell lysate is quantified using a sensitive immunoassay, such as a TR-FRET-based assay (e.g., THUNDER™) or flow cytometry.
-
-
Data Analysis :
-
The signal from the detection method is proportional to the amount of pSLP-76.
-
The IC50 value is determined by plotting the inhibition of pSLP-76 levels against the inhibitor concentration.
-
In Vivo Tumor Models
Syngeneic mouse tumor models are used to evaluate the anti-tumor efficacy of HPK1 inhibitors.
-
Tumor Implantation :
-
Implant a murine cancer cell line (e.g., CT26 colon carcinoma or MC38 colorectal adenocarcinoma) subcutaneously into immunocompetent mice (e.g., BALB/c or C57BL/6).
-
-
Dosing and Monitoring :
-
Once tumors are established, randomize the mice into treatment groups.
-
Administer the HPK1 inhibitor orally at a specified dose and schedule (e.g., daily or twice daily).
-
Treatment can be a monotherapy or in combination with other immunotherapies, such as an anti-PD-1 antibody.
-
Monitor tumor volume and body weight regularly.
-
-
Endpoint Analysis :
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the study, tumors and spleens may be harvested for pharmacodynamic and immunological analysis (e.g., measuring pSLP-76 levels in T-cells, assessing immune cell infiltration into the tumor).
-
Conclusion
While this compound serves as a valuable reference compound for HPK1-related research, its pharmacological profile is not publicly documented. In contrast, inhibitors like BGB-15025, CFI-402411, and BMS-Compound 24 have demonstrated potent biochemical and cellular activity, with promising in vivo efficacy in preclinical tumor models. The data presented in this guide highlights the key performance indicators for evaluating HPK1 inhibitors and provides a framework for comparing novel compounds against those advancing through the drug development pipeline. The detailed experimental protocols offer a foundation for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on this important immuno-oncology target.
References
- 1. beonemedinfo.com [beonemedinfo.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and Efficacy Study of CFI-402411 in Subjects With Advanced Solid Malignancies [clin.larvol.com]
- 5. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
A Comparative Guide to HPK1 Inhibitors: Hpk1-IN-14 versus GNE-1858
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and experimental data for two prominent small molecule inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1): Hpk1-IN-14 and GNE-1858. HPK1 is a critical negative regulator of T-cell activation and is a promising therapeutic target in immuno-oncology. The information presented herein is intended to assist researchers in making informed decisions regarding the selection and application of these compounds in their studies.
Quantitative Efficacy Data
The following table summarizes the available quantitative data for this compound and GNE-1858, focusing on their inhibitory potency against HPK1.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | HPK1 | Biochemical | Potent inhibitor | [1][2][3][4] |
| GNE-1858 | Wild-type HPK1 | SLP76 Phosphorylation Assay | 1.9 | [5][6][7] |
| HPK1-TSEE (active mimetic) | SLP76 Phosphorylation Assay | 1.9 | [5][6][7] | |
| HPK1-SA (residual activity) | SLP76 Phosphorylation Assay | 4.5 | [5][6][7] |
Note: The specific IC50 value for this compound is not publicly available at the time of this publication. It is described as a potent inhibitor in patent WO2021213317A1, where it is referred to as compound 79.[1][2]
Signaling Pathway and Mechanism of Action
HPK1 is a serine/threonine kinase that acts as a negative feedback regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76 at Ser376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which disrupts the SLP-76-mediated signaling cascade, thereby dampening T-cell activation and effector functions. Both this compound and GNE-1858 are ATP-competitive inhibitors that bind to the kinase domain of HPK1, preventing the phosphorylation of SLP-76 and thus promoting T-cell-mediated anti-tumor immunity.[8]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of HPK1 inhibitors.
Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of HPK1 in a purified system.
Materials:
-
Recombinant human HPK1 enzyme
-
Biotinylated peptide substrate (e.g., a peptide containing the SLP-76 phosphorylation site)
-
ATP (Adenosine triphosphate)
-
Europium-labeled anti-phospho-substrate antibody (Donor fluorophore)
-
Streptavidin-labeled acceptor fluorophore (e.g., allophycocyanin)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Test compounds (this compound or GNE-1858) serially diluted in DMSO
-
384-well low-volume microplates
Procedure:
-
Prepare a reaction mixture containing the HPK1 enzyme and the biotinylated peptide substrate in the assay buffer.
-
Add the test compound at various concentrations to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents: a mixture of the Europium-labeled anti-phospho-substrate antibody and the streptavidin-labeled acceptor fluorophore.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (acceptor/donor emission) and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular Assay for Inhibition of SLP-76 Phosphorylation
This assay measures the ability of a compound to inhibit the phosphorylation of the HPK1 substrate, SLP-76, in a cellular context, typically in Jurkat T-cells.
Materials:
-
Jurkat T-cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)
-
Test compounds (this compound or GNE-1858) serially diluted in DMSO
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies for Western blot or ELISA: primary anti-phospho-SLP-76 (Ser376) antibody, primary anti-total-SLP-76 antibody, and appropriate secondary antibodies.
-
96-well cell culture plates
Procedure:
-
Seed Jurkat T-cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies to activate the TCR signaling pathway and induce HPK1 activity. Include unstimulated and vehicle-treated stimulated controls.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells by adding lysis buffer.
-
Quantify the levels of phosphorylated SLP-76 and total SLP-76 in the cell lysates using either Western blotting or a sandwich ELISA.
-
For ELISA, coat a plate with a capture antibody for total SLP-76. Add cell lysates, followed by a detection antibody for phospho-SLP-76 (Ser376) and a colorimetric or fluorometric substrate.
-
Normalize the phospho-SLP-76 signal to the total SLP-76 signal.
-
Plot the normalized phospho-SLP-76 levels against the inhibitor concentration to determine the cellular IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of HPK1 inhibitors.
References
- 1. MAP4K | DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ras-Raf-MAPK-ERK | DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Hpk1-IN-14 Activity with CRISPR/Cas9 Knockout: A Comparative Guide
This guide provides a comprehensive comparison of Hpk1-IN-14, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), with genetic knockout approaches for target validation. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams of the relevant signaling pathways and experimental workflows. This information is intended for researchers, scientists, and drug development professionals working in immuno-oncology and related fields.
Introduction to HPK1 and its Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a crucial negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling, effectively acting as an intracellular immune checkpoint.[3][4][5] In the context of cancer, this "braking" mechanism can hinder the immune system's ability to mount an effective anti-tumor response.[2]
Pharmacological inhibition of HPK1 is a promising strategy in cancer immunotherapy.[4][5] Small molecule inhibitors like this compound are designed to block the kinase activity of HPK1, thereby enhancing T-cell activation, cytokine production, and anti-tumor immunity.[4][6][7] To ensure that the observed biological effects of such inhibitors are indeed due to their interaction with HPK1, rigorous target validation is essential. The "gold standard" for this validation is to compare the phenotypic effects of the inhibitor with those of genetically ablating the target protein using CRISPR/Cas9 technology.[8] Studies with HPK1 knockout and kinase-dead mice have demonstrated enhanced anti-tumor immunity, providing a strong rationale for pharmacological inhibition.[1][4]
The HPK1 Signaling Pathway
Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates key adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[6][9] Specifically, HPK1 phosphorylates SLP-76 on Serine 376, which creates a binding site for 14-3-3 proteins.[6] This association leads to the dissociation of the SLP-76 signalosome, dampening downstream signaling pathways, reducing T-cell activation, and limiting the production of crucial cytokines like Interleukin-2 (IL-2).[6][10]
Comparison of this compound with Alternatives
This compound is one of several small molecule inhibitors developed to target HPK1. The competitive landscape includes compounds that have entered clinical trials, highlighting the therapeutic interest in this target.[11][12]
| Compound | Reported IC₅₀ (HPK1) | Development Stage (as of late 2023) | Reference |
| This compound | Potent inhibitor (specific IC₅₀ not publicly detailed) | Preclinical | [7] |
| NDI-101150 | Sub-nanomolar | Phase I/II Clinical Trials | [6][11] |
| CFI-402411 | Undisclosed | Phase I/II Clinical Trials | [11][12] |
| BGB-15025 | Undisclosed | Preclinical | [12] |
| ISR-05 | 24.2 ± 5.07 µM | Research | [11][13] |
| ISR-03 | 43.9 ± 0.134 µM | Research | [11][13] |
IC₅₀ values can vary based on assay conditions. Data presented is for comparative purposes.
Validating this compound with HPK1 Knockout: Experimental Workflow
The core principle of target validation is to demonstrate that the pharmacological effect of a drug is identical to the genetic ablation of its target. The workflow below outlines the key steps to validate this compound activity using a CRISPR/Cas9-generated HPK1 knockout cell line.
Expected Outcomes: this compound vs. HPK1 Knockout
A successful validation experiment will show that treating wild-type cells with this compound phenocopies the effects observed in HPK1 knockout cells.
| Parameter | Experimental Condition | Expected Outcome | Rationale |
| HPK1 Protein Level | HPK1 Knockout (KO) | Absent | Gene knockout ablates protein expression. |
| This compound Treatment | Unchanged | Small molecule inhibitors typically affect protein function, not expression. | |
| pSLP-76 (Ser376) Level | HPK1 KO | Significantly Reduced | HPK1 is the primary kinase responsible for this phosphorylation event.[6] |
| This compound Treatment | Significantly Reduced | The inhibitor blocks the kinase activity of HPK1, preventing SLP-76 phosphorylation.[6] | |
| IL-2 Production | HPK1 KO | Increased | Removal of HPK1-mediated negative regulation enhances T-cell activation and cytokine release.[3] |
| This compound Treatment | Increased | Inhibition of HPK1 kinase activity mimics the genetic knockout, boosting T-cell function.[10] | |
| T-Cell Proliferation | HPK1 KO | Increased | HPK1 deficiency leads to more robust T-cell proliferation upon stimulation.[14] |
| This compound Treatment | Increased | Pharmacological inhibition of HPK1 enhances T-cell proliferation.[6] |
Experimental Protocols
CRISPR/Cas9 Mediated Knockout of HPK1 in Jurkat Cells
This protocol describes the generation of a stable HPK1 knockout Jurkat cell line.
Materials:
-
Jurkat T-cells
-
Cas9-expressing stable Jurkat cell line (or co-transfection with Cas9 plasmid)
-
HPK1-specific guide RNA (gRNA) plasmid (e.g., from GeCKO v2 library).[15]
-
Transfection reagent suitable for suspension cells (e.g., electroporation system)
-
Complete RPMI-1640 medium
-
96-well and 24-well plates
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the gRNA target site
-
Anti-HPK1 antibody for Western Blot
Methodology:
-
gRNA Design and Plasmid Preparation: Design and clone at least two gRNAs targeting an early exon of the HPK1 gene to maximize the chance of a frameshift mutation. Purify high-quality, endotoxin-free plasmid DNA.[16][17]
-
Transfection: Transfect Cas9-expressing Jurkat cells with the HPK1 gRNA plasmid using an optimized electroporation protocol.
-
Single-Cell Isolation: Two to three days post-transfection, isolate single cells into 96-well plates using either limiting dilution or fluorescence-activated cell sorting (FACS).[16][18]
-
Clonal Expansion: Culture the single-cell clones for approximately 2-3 weeks, or until visible colonies form. Expand promising clones into 24-well plates.[18]
-
Genomic DNA Validation: Extract genomic DNA from expanded clones. Perform PCR to amplify the region targeted by the gRNA. Sequence the PCR products (e.g., via Sanger sequencing) to identify clones with insertions or deletions (indels) that result in a frameshift mutation.[18]
-
Protein Knockout Confirmation: Confirm the absence of HPK1 protein expression in validated knockout clones using Western Blot analysis with an HPK1-specific antibody.[15]
HPK1 Kinase Activity Assay (ADP-Glo™ Format)
This biochemical assay measures the kinase activity of HPK1 and is used to determine the IC₅₀ of inhibitors like this compound.
Materials:
-
Recombinant human HPK1 enzyme
-
ATP
-
Kinase assay buffer
-
This compound (or other inhibitors)
-
Luminometer
Methodology:
-
Prepare Reagents: Prepare serial dilutions of this compound in the appropriate buffer. Prepare a kinase reaction mixture containing kinase buffer, ATP, and the MBP substrate.
-
Initiate Kinase Reaction: In a 96-well plate, add the recombinant HPK1 enzyme to wells containing the serially diluted inhibitor. Allow a brief pre-incubation period.
-
Start Reaction: Initiate the kinase reaction by adding the ATP/substrate mixture to each well. Incubate at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[20]
-
Terminate and Detect: Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ protocol. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP, which is then measured via a luciferase reaction.[20]
-
Data Analysis: Record the luminescence signal. The signal positively correlates with kinase activity. Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Cellular Assay for T-cell Activation (IL-2 Secretion)
This assay measures a key functional consequence of HPK1 inhibition in a cellular context.
Materials:
-
Wild-type (WT) and HPK1 Knockout (KO) Jurkat cells
-
This compound
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or PMA/Ionomycin)
-
Complete RPMI-1640 medium
-
Human IL-2 ELISA kit
Methodology:
-
Cell Plating: Plate WT and HPK1 KO Jurkat cells at a defined density in a 96-well plate.
-
Inhibitor Treatment: Treat the WT cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO). The HPK1 KO cells will serve as the positive control for the expected phenotype.
-
T-Cell Stimulation: Add T-cell activators (e.g., plate-bound anti-CD3 and soluble anti-CD28) to all wells to stimulate the T-cell receptor pathway.
-
Incubation: Incubate the cells for 24-48 hours to allow for cytokine production and secretion.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
IL-2 Measurement: Quantify the concentration of IL-2 in the supernatant using a standard human IL-2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the levels of IL-2 secreted by this compound-treated WT cells to both the vehicle-treated WT cells and the untreated HPK1 KO cells. A positive result shows a dose-dependent increase in IL-2 in the inhibitor-treated group, approaching the levels seen in the KO cells.[10]
References
- 1. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Inhibitors of immuno-oncology target HPK1 - a patent review (2016 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound - Immunomart [immunomart.org]
- 8. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 13. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. genecopoeia.com [genecopoeia.com]
- 17. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 18. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. biofeng.com [biofeng.com]
A Comparative Analysis of HPK1 Inhibitors: Hpk1-IN-14 and CFI-402411
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two prominent hematopoietic progenitor kinase 1 (HPK1) inhibitors: Hpk1-IN-14 and CFI-402411. This document summarizes their biochemical potency, cellular activity, and available pharmacokinetic data, supported by experimental methodologies, to facilitate informed decisions in immuno-oncology research.
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell and B-cell receptor signaling. Its inhibition is a promising strategy to enhance anti-tumor immunity. Both this compound and CFI-402411 are potent inhibitors of HPK1, but a direct comparison of their profiles is crucial for advancing research and development in this area.
Biochemical and Cellular Performance: A Head-to-Head Comparison
While both compounds are recognized as potent HPK1 inhibitors, publicly available data for a direct, quantitative comparison is limited, particularly for this compound. CFI-402411, being in clinical development, has more accessible data regarding its biochemical potency.
CFI-402411 is a highly potent, orally available small molecule inhibitor of HPK1 with a reported biochemical half-maximal inhibitory concentration (IC50) of 4.0 ± 1.3 nM [1][2]. Preclinical studies have demonstrated its ability to activate the immune system by alleviating the inhibition of T-cell receptors (TCR), disrupting abnormal cytokine expression, and modifying the immunosuppressive tumor microenvironment[3][4].
| Parameter | This compound | CFI-402411 |
| Target | Hematopoietic Progenitor Kinase 1 (HPK1) | Hematopoietic Progenitor Kinase 1 (HPK1) |
| Biochemical IC50 | Data not available | 4.0 ± 1.3 nM[1][2] |
| Cellular Activity | Data not available | Immune cell activation, alleviation of TCR inhibition[3][4] |
| Oral Bioavailability | Data not available | Yes[3] |
| Clinical Development | Preclinical | Phase 1/2 Clinical Trials[6] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the HPK1 signaling pathway and a typical experimental workflow for assessing HPK1 inhibition.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of typical protocols used to characterize HPK1 inhibitors.
HPK1 Kinase Inhibition Assay (Biochemical)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of HPK1.
-
Principle: A recombinant HPK1 enzyme is incubated with a substrate (e.g., a peptide derived from SLP-76) and ATP. The inhibitor is added at varying concentrations to determine its ability to block the phosphorylation of the substrate.
-
Methodology:
-
Recombinant human HPK1 enzyme is added to a reaction buffer.
-
Serial dilutions of the test inhibitor (this compound or CFI-402411) are added to the enzyme.
-
The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various detection methods, such as:
-
ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is proportional to kinase activity.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Uses a europium-labeled antibody that recognizes the phosphorylated substrate and an Alexa Fluor®-labeled tracer that binds to the kinase, where inhibition disrupts the FRET signal.
-
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
T-Cell Activation/Proliferation Assay (Cellular)
This assay assesses the functional consequence of HPK1 inhibition in a cellular context, typically by measuring the enhancement of T-cell activation.
-
Principle: Inhibition of HPK1 in T-cells is expected to augment the signaling cascade initiated by TCR stimulation, leading to increased production of cytokines like Interleukin-2 (IL-2) and enhanced cell proliferation.
-
Methodology:
-
Cell Preparation: Primary human T-cells are isolated from peripheral blood mononuclear cells (PBMCs), or a T-cell line such as Jurkat cells is used.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the HPK1 inhibitor.
-
T-Cell Stimulation: T-cells are activated using antibodies against CD3 and CD28, which mimic the physiological stimulation of the TCR complex.
-
Incubation: The cells are incubated for a period of 24 to 72 hours to allow for cytokine production and proliferation.
-
Endpoint Measurement:
-
IL-2 Production: The concentration of IL-2 in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
p-SLP-76 Levels: The phosphorylation of SLP-76 at Ser376, a direct substrate of HPK1, can be measured by Western blot or ELISA as a proximal biomarker of target engagement.
-
Cell Proliferation: T-cell proliferation can be assessed using methods such as [³H]-thymidine incorporation or CFSE dye dilution assays.
-
-
-
Data Analysis: The effective concentration 50 (EC50) for IL-2 production or inhibition of p-SLP-76 is calculated from dose-response curves.
In Vivo Efficacy in Syngeneic Mouse Models
These studies evaluate the anti-tumor activity of the HPK1 inhibitor in a living organism with a competent immune system.
-
Principle: The inhibitor is administered to mice bearing tumors derived from a cancer cell line that is syngeneic to the mouse strain. The effect of the inhibitor on tumor growth and the host immune response is monitored.
-
Methodology:
-
Tumor Implantation: Syngeneic tumor cells (e.g., CT26 colon carcinoma or MC38 colorectal adenocarcinoma) are implanted subcutaneously into immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups. The HPK1 inhibitor is administered orally or via another appropriate route, either as a monotherapy or in combination with other immunotherapies like anti-PD-1 antibodies.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors and spleens may be harvested to analyze the immune cell infiltrate (e.g., CD8+ T-cells) and the activation status of these cells through techniques like flow cytometry or immunohistochemistry.
-
-
Data Analysis: Tumor growth curves are plotted for each treatment group, and statistical analyses are performed to determine the significance of any anti-tumor effects.
Conclusion
CFI-402411 has demonstrated high potency as an HPK1 inhibitor and is currently being evaluated in clinical trials, indicating a significant level of preclinical validation. While this compound is also positioned as a potent inhibitor, the lack of publicly available quantitative data on its biochemical and cellular activity makes a direct, evidence-based comparison with CFI-402411 challenging.
For researchers in the field, CFI-402411 represents a benchmark compound with a more established in vitro and in vivo profile. This compound may serve as a valuable tool for further investigation, and future studies disclosing its detailed pharmacological properties will be crucial for a comprehensive comparative assessment. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies to elucidate the subtle yet potentially significant differences between these and other emerging HPK1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Treadwell Therapeutics Announces A Presentation at the 2021 SITC Annual Meeting Featuring a Clinical Trial Update on CFI-402411, a First-in-Class HPK1 inhibitor [prnewswire.com]
- 4. treadwelltx.com [treadwelltx.com]
- 5. This compound|CAS 2734168-45-5|DC Chemicals [dcchemicals.com]
- 6. HPK1 Inhibitors Pipeline Market Research Report 2024: [globenewswire.com]
Hpk1-IN-14 Versus Kinase-Dead HPK1 Mutant Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, has emerged as a critical negative regulator of T-cell activation, making it a promising target for cancer immunotherapy.[1][2] Researchers employ two primary strategies to investigate and therapeutically target HPK1's function: small molecule inhibitors, such as Hpk1-IN-14, and genetic modification through kinase-dead (KD) HPK1 mutants. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the most appropriate method for their studies.
At a Glance: this compound vs. Kinase-Dead HPK1 Mutants
| Feature | This compound (and other small molecule inhibitors) | Kinase-Dead HPK1 Mutants |
| Approach | Pharmacological inhibition of HPK1 kinase activity. | Genetic alteration (e.g., K46E or K46M point mutation) to ablate kinase function while preserving the protein scaffold.[1] |
| Advantages | - Reversible and dose-dependent inhibition.- High temporal control.- Potential for therapeutic development.[3] - Applicable across different cell types and species (with cross-reactive inhibitors). | - Highly specific to HPK1's kinase function.- Stable, long-term loss of kinase activity.- Useful for dissecting kinase versus scaffolding functions.[1] - In vivo studies in transgenic models provide systemic insights.[4][5] |
| Disadvantages | - Potential for off-target effects.[4] - Requires continuous administration to maintain inhibition.- Pharmacokinetic and pharmacodynamic properties need to be considered. | - Irreversible genetic modification.- Potential for developmental compensation.- Technically complex and time-consuming to generate mutant cell lines or animals.[6] |
Performance Data: A Quantitative Comparison
The following tables summarize key quantitative data from studies utilizing HPK1 inhibitors and kinase-dead HPK1 mutants. While direct comparative data for "this compound" is limited in peer-reviewed literature, data from other potent and selective HPK1 inhibitors are presented as representative examples.
Table 1: In Vitro Kinase Inhibition
| Compound/Mutant | Target | IC50 | Assay Method | Reference |
| This compound | HPK1 | Potent inhibitor (Specific IC50 not publicly available) | Biochemical Kinase Assay | Patent WO2021213317A1 |
| Compound K | HPK1 | 2.6 nM | Biochemical Kinase Assay | [7] |
| GNE-1858 | HPK1 | 1.9 nM | Biochemical Kinase Assay | [8] |
| KHK-6 | HPK1 | 20 nM | Biochemical Kinase Assay | [9] |
| Kinase-Dead Mutant (K46E/K46M) | HPK1 | N/A (Catalytically inactive) | N/A | [1] |
Table 2: Cellular Activity - T-Cell Activation and Cytokine Production
| Method | Cell Type | Key Finding | Quantitative Data | Reference |
| HPK1 Inhibitor (Compound 1) | Human PBMCs | Increased TCR-induced IL-2 and IFN-γ production. | Significant increase in cytokine secretion compared to control. | [2][10] |
| HPK1 Inhibitor (Compound K) | Human CD8+ T cells | Enhanced IFN-γ secretion in a concentration-dependent manner. | ~2 to 4-fold increase in IFN-γ at 1 µM. | [7] |
| Kinase-Dead HPK1 (K46E knock-in) | Jurkat T-cells | Enhanced TCR-induced activation comparable to HPK1 knockout. | Significant increase in IL-2 production vs. wildtype. | [1] |
| Kinase-Dead HPK1 (KD mice) | Murine CD4+ and CD8+ T cells | Significantly enhanced IL-2 and IFN-γ release upon TCR stimulation. | ~2 to 5-fold increase in cytokine release compared to wildtype. | [4][5] |
Signaling Pathways and Experimental Workflows
Understanding the underlying mechanisms and experimental setups is crucial for interpreting the data.
HPK1 Signaling Pathway in T-Cells
Upon T-cell receptor (TCR) engagement, HPK1 is activated and negatively regulates the signaling cascade by phosphorylating SLP-76, which leads to its degradation and subsequent dampening of the immune response.[2][11] Both small molecule inhibitors and kinase-dead mutants aim to block this phosphorylation event, thereby sustaining T-cell activation.
Experimental Workflow: Comparing Inhibitors and Kinase-Dead Mutants
The following diagram illustrates a typical experimental workflow to compare the effects of an HPK1 inhibitor with a kinase-dead mutant on T-cell function.
Experimental Protocols
HPK1 Kinase Assay (Biochemical)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified HPK1.
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP (radiolabeled or for use with ADP-Glo™)
-
Kinase assay buffer
-
Test compound (e.g., this compound)
Procedure (based on ADP-Glo™ Assay):
-
Add kinase buffer, substrate (MBP), and ATP to a 384-well plate.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the HPK1 enzyme.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Add ADP-Glo™ reagent to stop the kinase reaction and deplete remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence, which is proportional to HPK1 activity.[12]
T-Cell Proliferation Assay (Cell-Based)
This assay assesses the effect of HPK1 inhibition on T-cell proliferation following stimulation.
Materials:
-
Isolated human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells
-
Cell proliferation dye (e.g., CFSE) or viability reagent (e.g., CellTiter-Glo®)
-
Anti-CD3 and anti-CD28 antibodies for stimulation
-
Culture medium
-
Test compound or cells from kinase-dead mutant mice
Procedure (CFSE-based):
-
Label isolated T-cells with CFSE dye.
-
Plate the labeled cells in a 96-well plate pre-coated with anti-CD3 and soluble anti-CD28 antibodies.
-
Add the test compound at desired concentrations to the wildtype cells. Include vehicle controls for both wildtype and kinase-dead cells.
-
Culture the cells for 72-96 hours.
-
Harvest the cells and analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence indicates cell division.[10]
Generation of Kinase-Dead HPK1 Mutant Mice
This involves introducing a point mutation in the Map4k1 gene in mouse embryonic stem (ES) cells, followed by injection into blastocysts to create chimeric mice, and subsequent breeding to establish a germline-transmitted kinase-dead allele.[6][13] Validation involves genotyping and confirming the absence of kinase activity through assays like immunoblotting for phosphorylated SLP-76.[4][5]
Conclusion
Both this compound (and other small molecule inhibitors) and kinase-dead HPK1 mutants are invaluable tools for studying HPK1 function.
-
Small molecule inhibitors like this compound offer a reversible, dose-dependent, and therapeutically relevant approach to interrogating HPK1's role. They are particularly suited for preclinical studies aiming to model pharmacological intervention.[3]
-
Kinase-dead HPK1 mutants provide a highly specific and stable genetic model to dissect the kinase-dependent functions of HPK1, distinguishing them from potential scaffolding roles of the protein.[1] Studies using kinase-dead mice have been instrumental in validating the kinase activity of HPK1 as a key therapeutic target.[4][5]
Recent evidence suggests that the pharmacological inhibition of HPK1 kinase activity is sufficient to replicate the key immunological phenotypes observed in kinase-dead models, such as enhanced T-cell activation and cytokine production.[1][10] The choice between these two powerful methodologies will ultimately depend on the specific research question, the desired level of control, and the experimental context.
References
- 1. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 3. An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Generation and Validation of Tissue-Specific Knockout Strains for Toxicology Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potent and Selective Biaryl Amide Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating Hpk1-IN-14 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate the cellular target engagement of Hpk1-IN-14, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (Hpk1). Given that specific cellular potency data for this compound is not publicly available, this guide establishes a framework for its evaluation by comparing it with other well-characterized Hpk1 inhibitors. The provided experimental protocols and data presentation formats are designed to assist in the comprehensive assessment of this compound's performance.
Introduction to Hpk1 and its Inhibition
Hematopoietic Progenitor Kinase 1 (Hpk1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) signaling.[3] Upon TCR engagement, Hpk1 is activated and subsequently phosphorylates downstream signaling molecules, most notably the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at serine 376.[1][2] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the ubiquitination and degradation of SLP-76, which ultimately attenuates T-cell activation and proliferation.[3]
In the context of immuno-oncology, Hpk1 is a compelling therapeutic target.[4] Tumors can exploit negative regulatory pathways to evade immune surveillance. By inhibiting Hpk1, the "brakes" on T-cell activation are released, leading to enhanced anti-tumor immunity.[4] Hpk1 inhibitors are therefore being developed to potentiate T-cell responses against cancer cells. This compound has been identified as a potent inhibitor of Hpk1, originating from patent WO2021213317A1 as compound 79.[5][6]
Hpk1 Signaling Pathway
The diagram below illustrates the central role of Hpk1 in negatively regulating the T-cell receptor signaling cascade. Inhibition of Hpk1 is expected to block the phosphorylation of SLP-76, thereby sustaining downstream signaling and promoting T-cell activation.
Comparative Performance of Hpk1 Inhibitors
To effectively evaluate this compound, its performance in cellular assays should be benchmarked against other known Hpk1 inhibitors. The following tables summarize publicly available data for several alternative compounds.
Table 1: Biochemical and Cellular Potency of Alternative Hpk1 Inhibitors
| Compound Name/Reference | Biochemical IC50 (nM) | Cellular pSLP-76 (Ser376) Inhibition IC50 (nM) | Cellular IL-2 Secretion EC50 (nM) | Cell Type(s) |
| Compound from EMD Serono [7] | 0.2 | 3 | 1.5 | Jurkat, Primary T-cells |
| Compound 22 [8] | - | 78 | - | PBMC |
| AZ3246 [5] | < 3 | - | 90 | T-cells |
| HPK1-IN-7 [5] | 2.6 | - | - | - |
| Compound K (CompK) | - | - | - | Human primary T-cells, DCs |
| A-745 | - | - | - | T-cells |
Note: A dash (-) indicates that the data was not specified in the cited sources.
Experimental Protocols for Target Engagement Validation
Validating Hpk1 target engagement in a cellular context involves measuring the direct interaction of the inhibitor with Hpk1 or assessing the modulation of its downstream signaling pathway. Below are detailed protocols for key assays.
Experimental Workflow: Cellular Target Engagement
The general workflow for assessing the cellular activity of an Hpk1 inhibitor involves cell culture, stimulation, inhibitor treatment, and subsequent analysis of downstream signaling or functional outcomes.
References
- 1. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound|CAS 2734168-45-5|DC Chemicals [dcchemicals.com]
- 6. This compound - Immunomart [immunomart.org]
- 7. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 8. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking T-Cell Synergy: Hpk1-IN-14 and Checkpoint Inhibitor Combination Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation, is emerging as a promising strategy to enhance anti-tumor immunity. Small molecule inhibitors of HPK1, such as Hpk1-IN-14 and other compounds in clinical development, have demonstrated the potential to not only act as monotherapies but also to synergize with existing immune checkpoint inhibitors (ICIs), like anti-PD-1/PD-L1 antibodies. This guide provides a comparative analysis of the synergistic effects observed with HPK1 inhibitors and checkpoint blockade, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.
Performance Comparison: HPK1 Inhibitors in Combination with Checkpoint Blockade
The combination of HPK1 inhibitors with checkpoint inhibitors has shown enhanced efficacy compared to either agent alone in various cancer models. This synergy is attributed to the complementary mechanisms of action: HPK1 inhibition reinvigorates T-cell signaling and function, while checkpoint inhibitors release the brakes on the T-cell response within the tumor microenvironment.[1]
Clinical Trial Data
Several HPK1 inhibitors are currently undergoing clinical evaluation in combination with checkpoint inhibitors. The following table summarizes key efficacy data from these trials.
| HPK1 Inhibitor | Checkpoint Inhibitor | Cancer Type(s) | Phase | Objective Response Rate (ORR) - Combination | Objective Response Rate (ORR) - Monotherapy | Disease Control Rate (DCR) - Combination | Disease Control Rate (DCR) - Monotherapy | Clinical Benefit Rate (CBR) - Combination | Clinical Benefit Rate (CBR) - Monotherapy | Source(s) |
| BGB-15025 | Tislelizumab | Advanced Solid Tumors | Phase 1 | 18.4% (n=49) | 0% (n=60) | 57.1% | 35.0% | 30.6% | 6.7% | [1] |
| NDI-101150 | Pembrolizumab | Advanced Solid Tumors (notably Renal Cell Carcinoma) | Phase 1/2 | Data forthcoming; monotherapy showed a 15% ORR and 60% DCR in ccRCC patients.[2] | 1 complete response, 3 stable disease ≥6 months (n=24 response-evaluable) | N/A | N/A | 16.7% | N/A | [2][3] |
| CFI-402411 | Pembrolizumab | Advanced Solid Malignancies (notably Head and Neck Squamous Cell Carcinoma) | Phase 1/2 | 1 confirmed partial response in a HNSCC patient previously treated with pembrolizumab (n=9) | 1 unconfirmed partial response in a HNSCC patient | 44% | 24% | N/A | N/A | [4] |
Preclinical Data
Preclinical studies have consistently demonstrated the synergistic anti-tumor activity of HPK1 inhibitors with checkpoint blockade.
| HPK1 Inhibitor | Checkpoint Inhibitor | Animal Model | Key Findings | Source(s) |
| Unnamed HPK1 Inhibitor | Anti-PD-1 | CT26 Syngeneic Tumor Mouse Model | Tumor Growth Inhibition (TGI) of 95% for the combination, compared to 42% for the HPK1 inhibitor alone and 36% for anti-PD-1 alone. | [3] |
| "Compound K" | Anti-PD-1 | 1956 Sarcoma and MC38 Syngeneic Models | Superb antitumor efficacy in combination. | [5] |
| Generic HPK1 Inhibitor | Anti-PD-L1 | OT-1 T-cell Transfer Model with low-affinity antigen-expressing tumors | Combination significantly suppressed tumor growth, while anti-PD-L1 monotherapy was ineffective. | [6] |
Signaling Pathways and Mechanisms of Action
HPK1 acts as a negative feedback regulator downstream of the T-cell receptor (TCR).[7] Upon TCR engagement, HPK1 is activated and phosphorylates key signaling adaptors like SLP-76, leading to their degradation and subsequent dampening of the T-cell response.[8] By inhibiting HPK1, small molecules like this compound prevent this negative regulation, resulting in enhanced and sustained T-cell activation, cytokine production (e.g., IL-2, IFN-γ), and proliferation.[8][9] This heightened T-cell function primes the immune system to be more responsive to checkpoint inhibitors, which block the inhibitory signals from PD-1/PD-L1 interactions within the tumor microenvironment.[1]
Caption: HPK1 Inhibition and Checkpoint Blockade Synergy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the synergy between HPK1 inhibitors and checkpoint blockade.
In Vivo OT-1 T-Cell Transfer Tumor Model
This model is used to assess the efficacy of immunotherapies in a setting with a defined T-cell population specific to a known tumor antigen (ovalbumin - OVA).[6]
Objective: To evaluate the anti-tumor efficacy of an HPK1 inhibitor in combination with an anti-PD-L1 antibody in mice bearing tumors with low-affinity antigens.
Methodology:
-
Cell Culture: B16ova melanoma cells, which express the ovalbumin (OVA) antigen, are cultured in appropriate media.
-
Tumor Implantation: C57BL/6 mice are challenged subcutaneously with 5x10^5 B16ova cells. Tumor growth is monitored regularly.
-
OT-1 T-Cell Activation: Spleens and lymph nodes are harvested from OT-1 transgenic mice (whose T-cells recognize an OVA-derived peptide). T-cells are isolated and activated in vitro for 4 days with the SIINFEKL peptide (1 µg/mL) and human IL-2 (50 U/mL).[10]
-
Adoptive T-Cell Transfer: On day 7 post-tumor implantation, 1x10^7 in vitro-activated OT-1 T-cells are injected intravenously into the tumor-bearing mice.[10]
-
Treatment Administration: Mice are randomized into treatment groups: vehicle control, HPK1 inhibitor alone, anti-PD-L1 antibody alone, and the combination of HPK1 inhibitor and anti-PD-L1 antibody. Dosing schedules and routes of administration are specific to the compounds being tested.
-
Efficacy Assessment: Tumor volumes are measured three times per week. Mice are euthanized when tumors reach a predetermined size. Survival data is also collected.
In Vitro Jurkat T-Cell Activation Assay
The Jurkat cell line is a human T-lymphocyte model used to study T-cell signaling and activation.[11]
Objective: To determine the effect of an HPK1 inhibitor on T-cell receptor (TCR)-mediated activation.
Methodology:
-
Plate Coating: A 96-well plate is coated with an anti-CD3 antibody (e.g., OKT3, 1-3 µg/mL in sterile PBS) for at least 2 hours at 37°C or overnight at 4°C to mimic TCR stimulation. The plate is then washed with sterile PBS.
-
Cell Seeding: Jurkat T-cells are seeded into the wells at a concentration of 1-2 x 10^6 cells/mL.
-
Compound Treatment: Cells are pre-treated with various concentrations of the HPK1 inhibitor or vehicle control for a specified period.
-
Co-stimulation: A soluble anti-CD28 antibody (3-5 µg/mL) is added to the cell suspension to provide a co-stimulatory signal.
-
Incubation: The plate is incubated for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Readout: The supernatant is collected to measure cytokine production (e.g., IL-2) by ELISA. The cells can be harvested and lysed for Western blot analysis to assess the phosphorylation status of downstream signaling molecules like SLP-76, PLCγ1, and ERK.[8]
Zebrafish Xenograft Model
This in vivo model allows for rapid assessment of anti-tumor activity and visualization of cellular processes in a living organism.[12]
Objective: To evaluate the in vivo efficacy of an HPK1 inhibitor in combination with an anti-PD-1 antibody on non-Hodgkin's lymphoma (NHL) cells.
Methodology:
-
Cell Preparation: Human NHL cell lines (e.g., BJAB, WSU-DLCL2) are labeled with a fluorescent dye.
-
Microinjection: Approximately 50-100 fluorescently labeled NHL cells are microinjected into the yolk sac of 2-day post-fertilization zebrafish embryos.
-
Treatment: The embryos are incubated in water containing the HPK1 inhibitor, anti-PD-1 antibody, the combination, or a vehicle control.
-
Imaging and Analysis: At specified time points (e.g., 4 days post-injection), the embryos are imaged using fluorescence microscopy. Tumor growth and metastasis are quantified by measuring the fluorescent area.[13]
Caption: General workflow for evaluating HPK1 inhibitors.
Conclusion
The combination of HPK1 inhibitors, such as this compound and its analogues, with checkpoint inhibitors represents a compelling therapeutic strategy in immuno-oncology. Preclinical and emerging clinical data strongly suggest a synergistic effect, leading to enhanced anti-tumor responses, particularly in tumors with low antigenicity or those resistant to checkpoint blockade alone.[6] The mechanism of action, centered on boosting T-cell activation to make them more susceptible to the effects of checkpoint inhibitors, is well-supported by in vitro and in vivo studies. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate this promising combination therapy, ultimately paving the way for more effective cancer treatments.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. HPK1 inhibitor NDI-101150 shows safety and antitumour activity in ccRCC - ecancer [ecancer.org]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. A first‑in‑human phase 1a dose‑escalation study of BGB‑15025 (HPK1 inhibitor) as monotherapy and in combination with tislelizumab (TIS; anti‑PD‑1 antibody) in patients (pts) with advanced solid tumors. - ASCO [asco.org]
- 8. NDI-101150 + Pembrolizumab for Cancer · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Adoptive T cell therapy promotes the emergence of genomically altered tumor escape variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase 1 Study Investigating the Safety, Tolerability, Pharmacokinetics, and Preliminary Antitumor Activity of HPK1 Inhibitor BGB-15025 Alone and in Combination with Anti-PD-1 Monoclonal Antibody Tislelizumab in Patients with Advanced Solid Tumors [mdanderson.org]
- 12. Safety and Efficacy Study of CFI-402411 in Subjects With Advanced Solid Malignancies [clin.larvol.com]
- 13. Zebrafish Embryo Xenograft and Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]
Hpk1-IN-14 and Competitors: A Comparative Review of HPK1 Inhibitor Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical efficacy of various Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. While focusing on the publicly available data for prominent inhibitors, this guide also acknowledges the current data gap for Hpk1-IN-14.
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell, B-cell, and dendritic cell (DC) activation.[1][2] Its role in dampening anti-tumor immunity has positioned it as a compelling target for cancer immunotherapy.[3][4] The inhibition of HPK1 is expected to enhance immune responses against tumors, both as a monotherapy and in combination with existing immunotherapies like checkpoint inhibitors.[3][5] This guide summarizes the available preclinical data for several HPK1 inhibitors and provides detailed experimental methodologies to aid in the evaluation of current and future compounds in this class.
Comparative Efficacy of HPK1 Inhibitors
While this compound is a patented HPK1 inhibitor (WO2021213317A1), specific quantitative efficacy data, such as biochemical and cellular IC50 values or in vivo anti-tumor activity, are not publicly available in the reviewed scientific literature.[6] Therefore, a direct quantitative comparison is not possible at this time. However, to provide a valuable comparative landscape, the following tables summarize the publicly available data for other notable preclinical and clinical-stage HPK1 inhibitors.
Table 1: In Vitro Potency of Selected HPK1 Inhibitors
| Compound Name/Code | Target | Biochemical IC50 | Cellular pSLP-76 IC50 | IL-2 Release EC50 | Source |
| This compound | HPK1 | Not Available | Not Available | Not Available | [6] |
| Compound [I] (EMD Serono) | HPK1 | 0.2 nM | 3 nM (Jurkat cells) | 1.5 nM (Primary T-cells) | [2] |
| Compound from Insilico Medicine | HPK1 | 10.4 nM | Not Available | Not Available | [3] |
| RVU-293 | HPK1 | Sub-nanomolar | Not Available | Not Available | [7] |
| Compound K (CompK) | HPK1 | Not specified, potent | Markedly enhanced | Increased avidity | [2] |
| NDI-101150 | HPK1 | Nanomolar potency | Not Available | Not Available | |
| CFI-402411 | HPK1 | Highly potent | Not Available | Not Available | |
| BGB-15025 | HPK1 | Not Available | Not Available | Not Available |
Table 2: In Vivo Anti-Tumor Efficacy of Selected HPK1 Inhibitors in Syngeneic Mouse Models
| Compound Name/Code | Tumor Model | Dosing Regimen | Monotherapy Efficacy (Tumor Growth Inhibition %) | Combination Efficacy (with anti-PD-1) | Source |
| This compound | Not Available | Not Available | Not Available | Not Available | |
| Compound from Insilico Medicine | CT26 (colon carcinoma) | 30 mg/kg, p.o., twice daily | 42% | 95% | [3] |
| RVU-293 | CT26 (colon carcinoma) | Not specified | Efficacious | Efficacious | [7] |
| Compound K (CompK) | 1956 (sarcoma), MC38 (colon adenocarcinoma) | Not specified | Improved immune responses | Superb antitumor efficacy | [2] |
| NDI-101150 | EMT-6 (breast cancer) | Not specified | Robust tumor growth inhibition | Not specified |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of HPK1 inhibitors. Below are representative methodologies for key assays used in the preclinical evaluation of these compounds.
Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP binding site of the HPK1 enzyme.[1][8][9][10]
Materials:
-
Recombinant HPK1 enzyme
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[8]
-
Test compounds serially diluted in DMSO
-
384-well low-volume plates
Procedure:
-
Reagent Preparation: Prepare a 2X solution of HPK1 enzyme and a 2X solution of Eu-anti-Tag antibody in kinase buffer. Prepare a 4X solution of the kinase tracer in kinase buffer.
-
Compound Plating: Add 4 µL of serially diluted test compound or DMSO (vehicle control) to the assay plate.
-
Enzyme/Antibody Addition: Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Tracer Addition: Add 4 µL of the 4X tracer solution to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (tracer acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC50 values are determined by plotting the emission ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Phospho-SLP-76 (Ser376) Assay in Jurkat Cells
This assay measures the ability of an HPK1 inhibitor to block the phosphorylation of its direct substrate, SLP-76, at serine 376 in a cellular context.[5][11]
Materials:
-
Jurkat T-cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Anti-CD3/CD28 antibodies or beads for T-cell stimulation
-
Test compounds serially diluted in DMSO
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
TR-FRET-based phospho-SLP-76 (S376) assay kit (e.g., THUNDER™)[12]
-
96-well or 384-well cell culture plates
Procedure:
-
Cell Plating: Seed Jurkat cells into the wells of a 96-well plate at a density of approximately 400,000 cells/well.[12]
-
Compound Treatment: Pre-incubate the cells with serially diluted test compounds or DMSO for 1-2 hours.
-
Cell Stimulation: Stimulate the T-cell receptor (TCR) signaling pathway by adding anti-CD3/CD28 antibodies or beads and incubate for 15-30 minutes at 37°C.[12]
-
Cell Lysis: Lyse the cells by adding lysis buffer directly to the wells.
-
Detection: Transfer the cell lysates to a 384-well assay plate. Add the TR-FRET antibody pair (Europium-labeled anti-total SLP-76 and FRET acceptor-labeled anti-phospho-SLP-76 (S376)) and incubate for the recommended time (e.g., 18 hours at room temperature).[12]
-
Data Acquisition and Analysis: Read the TR-FRET signal and calculate IC50 values as described for the biochemical assay.
In Vivo Tumor Efficacy in CT26 Syngeneic Mouse Model
This model is widely used to assess the anti-tumor efficacy of immuno-oncology agents in an immunocompetent setting.[8][9][12]
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
CT26 murine colon carcinoma cells
-
Cell culture medium and supplements
-
Matrigel (optional, for subcutaneous injection)
-
Test compound formulated for in vivo administration (e.g., oral gavage)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture CT26 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Tumor Implantation: Subcutaneously inject approximately 1 x 10^6 CT26 cells in 100 µL of PBS (or a mixture with Matrigel) into the flank of each BALB/c mouse.[9]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, test compound as monotherapy, and/or in combination with an anti-PD-1 antibody).
-
Drug Administration: Administer the test compound according to the desired dosing schedule (e.g., daily oral gavage).
-
Efficacy Endpoints: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Other endpoints may include survival analysis and ex vivo analysis of tumor-infiltrating lymphocytes.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of HPK1 inhibitors and the experimental process for their evaluation, the following diagrams are provided.
Caption: HPK1 negatively regulates T-cell receptor (TCR) signaling.
Caption: A general workflow for the preclinical assessment of HPK1 inhibitors.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 4. THUNDER™ Phospho-SLP-76 (S376) TR-FRET Cell Signaling Assay Kit | Bioauxilium [bioauxilium.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound - Immunomart [immunomart.org]
- 7. wp.ryvu.com [wp.ryvu.com]
- 8. tools.thermofisher.cn [tools.thermofisher.cn]
- 9. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - US [thermofisher.com]
- 10. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. bioauxilium.com [bioauxilium.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Hpk1-IN-14
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant work environment. This document provides detailed procedural guidance for the safe disposal of Hpk1-IN-14, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).
Chemical and Safety Data Overview
A comprehensive understanding of the chemical properties and associated hazards of this compound is the first step toward safe handling and disposal. The following table summarizes key information for this compound.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 2734168-45-5 | [1] |
| Molecular Formula | C₂₄H₂₃N₃O₅S | [1] |
| Molecular Weight | 446.48 g/mol | [1] |
| Hazard Statements | Harmful if swallowed. Very toxic to aquatic life with long lasting effects. | [1] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
Personal Protective Equipment (PPE)
Prior to handling this compound, especially during disposal procedures, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure risk.
Mandatory PPE includes:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Skin and Body Protection: Impervious clothing to prevent skin contact.[1]
-
Respiratory Protection: A suitable respirator should be used, especially in areas without adequate exhaust ventilation.[1]
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is crucial to mitigate environmental contamination and ensure regulatory compliance. This compound is classified as very toxic to aquatic life, necessitating careful waste management.[1]
-
Segregation of Waste:
-
All waste materials contaminated with this compound, including unused product, empty containers, and contaminated lab supplies (e.g., pipette tips, gloves), must be segregated from general laboratory waste.
-
Use designated, clearly labeled, and sealed waste containers.
-
-
Container Management:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by a qualified safety officer.
-
Ensure waste containers are kept tightly sealed when not in use and are stored in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]
-
-
Spill Management:
-
Final Disposal:
-
The ultimate disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal company.[1]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on approved vendors and procedures for waste pickup and disposal.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and disposal.
-
Logical Flow for Disposal Decision-Making
The following diagram illustrates the logical workflow for the proper disposal of this compound.
This structured approach ensures that all safety and environmental considerations are met when handling and disposing of this compound. Always consult your institution's specific safety protocols and the most current Safety Data Sheet before handling any chemical.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Hpk1-IN-14
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Hpk1-IN-14, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
This compound is an invaluable tool in the study of immunology and oncology, particularly in the investigation of T-cell activation and cancer immunotherapy.[1][2][3][4] However, its handling requires strict adherence to safety protocols to mitigate potential hazards. This document outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and proper disposal methods.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound, based on the substance's safety data sheet.[5]
| Body Part | Required Protection | Specifications |
| Eyes | Safety Goggles | Must be equipped with side-shields to protect against splashes. |
| Hands | Protective Gloves | Use appropriate chemical-resistant gloves. Inspect gloves for integrity before each use. |
| Body | Impervious Clothing | A lab coat or other protective clothing that is impervious to chemicals is required. |
| Respiratory | Suitable Respirator | To be used in areas with inadequate ventilation or when aerosol formation is possible. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow provides a step-by-step guide for researchers.
Caption: A workflow for the safe handling of this compound.
Detailed Steps:
-
Designate a specific area within the laboratory for handling this compound. This area should be well-ventilated and equipped with an accessible safety shower and eye wash station.[5]
-
Assemble all necessary PPE as detailed in the table above.
-
Gather all required materials , including the chemical, appropriate solvents, and necessary labware.
-
Weigh the compound carefully to avoid generating dust.
-
Dissolve the compound in the appropriate solvent. For storage, this compound can be stored at -80°C in solvent.[5]
-
Aliquot the solution for experimental use and store properly. The powdered form should be stored at -20°C.[5]
-
Decontaminate all surfaces and equipment used during the handling process.
-
Dispose of all waste in accordance with institutional and local regulations for chemical waste.[5][6]
-
Properly doff and dispose of PPE , particularly gloves, to prevent secondary contamination.
Hazard and First Aid Information
While this compound is not classified as a hazardous substance for transport, it is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[5] The following table provides a summary of potential hazards and first aid measures.
| Hazard | Precautionary Statement | First Aid Measures |
| Harmful if Swallowed | Do not eat, drink or smoke when using this product. Wash skin thoroughly after handling.[5] | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[5] |
| Eye Contact | Avoid contact with eyes. | Remove contact lenses, if present. Immediately flush eyes with large amounts of water. Seek prompt medical attention.[5] |
| Skin Contact | Avoid contact with skin. | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[5] |
| Inhalation | Avoid inhalation of dust or aerosols. Use in a well-ventilated area.[5] | Relocate to fresh air immediately. Seek medical attention if you feel unwell.[5] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Chemical Waste: Dispose of contents and container to an approved waste disposal plant.[5] Do not allow the product to enter drains.[6]
-
Contaminated Materials: Any materials, such as pipette tips and tubes, that come into contact with this compound should be treated as chemical waste and disposed of accordingly.
-
Uncleaned Containers: Handle uncleaned containers as you would the product itself.[6]
Hpk1 Signaling Pathway in T-Cells
Understanding the mechanism of action of this compound requires knowledge of the Hpk1 signaling pathway. HPK1 is a negative regulator of T-cell activation.[3] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates SLP-76, leading to the downregulation of T-cell activation.[3] this compound inhibits this process, thereby enhancing T-cell responses.
References
- 1. This compound|CAS 2734168-45-5|DC Chemicals [dcchemicals.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 4. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|2734168-45-5|MSDS [dcchemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
